(3-Aminocyclobutyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBDSKJVXYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563946, DTXSID901305399 | |
| Record name | (3-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Aminocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-00-5, 142733-66-2, 1234615-91-8 | |
| Record name | (3-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Aminocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1s,3s)-3-aminocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-aminocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol
Introduction
(3-Aminocyclobutyl)methanol is a bifunctional organic compound featuring a four-membered cyclobutane ring substituted with both an amino group and a hydroxymethyl group. This structure, which can exist as cis and trans stereoisomers, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold provides a defined three-dimensional orientation for its functional groups, a desirable trait for designing molecules that interact with specific biological targets. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its role in pharmaceutical development, and relevant experimental considerations for researchers and scientists.
Core Chemical Properties
This compound is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.[1] The properties vary slightly between its stereoisomers and salt forms.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₅H₁₁NO[2][3] | C₅H₁₂ClNO[1][4][5][6][7] |
| Molecular Weight | 101.15 g/mol [2] | 137.61 g/mol [1][4][6] |
| Appearance | - | Solid[6] |
| CAS Number | 130369-00-5 (Isomer unspecified)[8] | 130369-06-1 (Isomer unspecified)[5][7] |
| - | 142733-65-1 (cis-isomer)[1][6] | |
| - | 1284250-10-7 (trans-isomer)[4][9][10] | |
| SMILES | C1C(CC1N)CO[3] | C1C(CC1N)CO.Cl[5] |
| [C@@H]1(CO)C--INVALID-LINK--C1.[H]Cl (trans)[9] | ||
| InChI | InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2[3] | InChI=1/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-; (trans)[9] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While complete datasets are not always published, the expected spectral features can be predicted based on its functional groups.
| Spectroscopy | Expected Features / Reported Data |
| ¹H NMR | Signals corresponding to protons on the cyclobutane ring, the methylene protons of the -CH₂OH group, and protons of the -NH₂ and -OH groups. A spectrum for the trans-hydrochloride salt is available.[9] |
| ¹³C NMR | Four distinct signals are expected for the carbon atoms of the cyclobutane ring and one for the hydroxymethyl (-CH₂OH) carbon. |
| Infrared (IR) | - O-H Stretch: Strong, broad absorption band at 3200-3400 cm⁻¹ due to hydrogen bonding.[11] - N-H Stretch: Medium absorption in the 3300-3500 cm⁻¹ region (primary amines often show a doublet).[12] - C-H Stretch: Absorption around 2900 cm⁻¹ from the cyclobutane and methylene groups.[11] - C-O Stretch: Strong absorption in the 1000-1300 cm⁻¹ range.[11] |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z 101 for the free base. - Key Fragments: Expected fragments include [M-1]⁺ (loss of H), [M-17]⁺ (loss of OH), and [M-31]⁺ (loss of CH₂OH).[13] The base peak for simple primary alcohols is often from alpha-cleavage.[14] |
Physicochemical and Safety Data
Quantitative physicochemical data for this compound is limited in publicly available literature. The hydrochloride salt form is utilized to enhance aqueous solubility.[1]
| Property | Value / Information |
| XlogP (Predicted) | -0.6[3] |
| Hydrogen Bond Donors | 2[15] |
| Hydrogen Bond Acceptors | 2[15] |
| Rotatable Bond Count | 1[4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[5] |
Safety Information
The compound should be handled with appropriate precautions in a laboratory setting.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[5] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[5] |
| STOT, Single Exposure | H335: May cause respiratory irritation[5] |
Role in Drug Discovery and Development
This compound's primary application is as a structural motif in the synthesis of novel drug candidates.[1] The rigid cyclobutane core allows for the precise positioning of substituents in space, which can enhance binding affinity and selectivity for protein targets.
-
Scaffold for Small Molecules: It is a valuable building block for creating small-molecule inhibitors, enzyme modulators, and receptor ligands.[1]
-
Therapeutic Areas: Its derivatives are explored in diverse fields including oncology, neurology, and infectious diseases.[1] Cyclobutane-containing compounds have demonstrated potential antimicrobial and anticancer activities.[16]
-
Chiral Intermediate: The molecule serves as a chiral intermediate in asymmetric synthesis, aiding in the development of stereospecific medications.[1]
-
Peptide Mimetics: Related aminocyclobutane structures have been incorporated into peptides to create analogs with improved properties. For example, analogs of the immunomodulatory peptide tuftsin were synthesized and assayed for their ability to stimulate interleukin-6 (IL-6) secretion.[17]
Experimental Protocols
Detailed, step-by-step synthetic protocols for this compound are proprietary or not widely published in the available literature. However, a general synthetic workflow can be conceptualized based on standard organic chemistry transformations. The diagram below illustrates a plausible, generalized approach to its synthesis.
Caption: A generalized synthetic workflow for this compound.
Signaling Pathways in Drug Development
This compound is not known to directly interact with specific signaling pathways. Instead, it serves as a foundational component for synthesizing more complex drug candidates that are designed to modulate such pathways. The development process involves incorporating this building block into a larger molecule, which is then tested for activity against biological targets like kinases, receptors, or enzymes that are critical nodes in cellular signaling cascades (e.g., MAPK, Akt, JAK-STAT pathways).
The logical flow from a chemical building block to a therapeutic agent is depicted below.
Caption: Role of a building block in the drug discovery pipeline.
References
- 1. (cis-3-Aminocyclobutyl)methanol hydrochloride [myskinrecipes.com]
- 2. cas 2901-45-3|| where to buy ((1s,3s)-3-aminocyclobutyl)methanol [english.chemenu.com]
- 3. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound hydrochloride|lookchem [lookchem.com]
- 5. achmem.com [achmem.com]
- 6. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]
- 7. This compound hydrochloride [allbiopharm.com]
- 8. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 9. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]
- 10. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 11. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. chemscene.com [chemscene.com]
- 16. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]
- 17. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of (3-Aminocyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol is a saturated heterocyclic compound containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. Its structural isomers, particularly the cis and trans diastereomers, are of interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents. The precise elucidation of their three-dimensional structure is paramount for understanding their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure determination of this compound, focusing on spectroscopic techniques and synthetic considerations.
Chemical Structure and Properties
This compound exists as cis and trans isomers, referring to the relative orientation of the amino and methanol substituents on the cyclobutane ring.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number (Free Base) | 130369-00-5 |
| CAS Number (cis HCl salt) | 142733-65-1 |
| CAS Number (trans HCl salt) | 1284250-10-7 |
cis and trans isomers exhibit distinct physical and chemical properties due to differences in their molecular symmetry and intramolecular interactions. These differences can be readily observed in their spectroscopic data.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding 3-aminocyclobutane-1-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The synthesis can be adapted for either the cis or trans isomer by starting with the appropriate isomer of the carboxylic acid precursor.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 3-Aminocyclobutane-1-carboxylic acid
Materials:
-
3-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 3-aminocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate. This is followed by the addition of diethyl ether. The resulting granular precipitate of aluminum salts is removed by filtration.
-
Purification: The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.
Structure Elucidation by Spectroscopy
The definitive structure of the synthesized this compound isomers is determined through a combination of spectroscopic techniques.
Logical Workflow for Structure Elucidation
Caption: Workflow for the spectroscopic elucidation of this compound.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons in the molecule. The chemical shifts and coupling constants are particularly sensitive to the cis/trans isomerism.
Table 1: Representative ¹H NMR Data for trans-(3-Aminocyclobutyl)methanol Hydrochloride
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH-NH₃⁺ | ~3.5 | m | - |
| CH-CH₂OH | ~2.5 | m | - |
| CH₂ (adjacent to CH-NH₃⁺) | ~2.2 | m | - |
| CH₂ (adjacent to CH-CH₂OH) | ~1.8 | m | - |
| CH₂OH | ~3.4 | d | ~6.5 |
| NH₃⁺ | ~8.0 | br s | - |
| OH | Variable | s | - |
Note: Data is based on typical values and the available spectrum for the trans-isomer hydrochloride. Chemical shifts can vary depending on the solvent and concentration.
The relative stereochemistry of the substituents can be inferred from the coupling constants between the protons on the cyclobutane ring. In general, trans isomers will exhibit different coupling constants compared to cis isomers due to the differing dihedral angles between adjacent protons.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C H-NH₂ | 45 - 55 |
| C H-CH₂OH | 35 - 45 |
| C H₂ (ring) | 25 - 35 |
| C H₂OH | 60 - 70 |
Note: These are approximate ranges based on typical values for similar functional groups. The exact chemical shifts will differ between the cis and trans isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3600 | Strong, broad |
| N-H (amine) | 3300 - 3500 | Medium, may show two bands for -NH₂ |
| C-H (alkane) | 2850 - 3000 | Strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
| N-H (bend) | 1550 - 1650 | Medium |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M+H]⁺ | 102.0913 | Protonated molecular ion |
| [M+Na]⁺ | 124.0733 | Sodium adduct |
| [M-H]⁻ | 100.0768 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 84.0813 | Loss of water from the protonated ion |
The fragmentation pattern will involve cleavage of the substituents from the cyclobutane ring and fragmentation of the ring itself.
Conclusion
The structure elucidation of this compound isomers is a systematic process that combines chemical synthesis with a suite of spectroscopic techniques. The detailed analysis of NMR, IR, and mass spectrometry data allows for the unambiguous assignment of the chemical structure and stereochemistry of the target molecules. This foundational knowledge is critical for the rational design and development of new chemical entities based on this versatile scaffold for various applications in the pharmaceutical industry.
A Technical Guide to (3-Aminocyclobutyl)methanol (CAS 130369-00-5): A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol, with CAS number 130369-00-5, is a bifunctional cycloalkane derivative that has emerged as a valuable building block in medicinal chemistry. Its constrained cyclobutane ring and the presence of both a primary amine and a hydroxymethyl group offer a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery, with a focus on experimental protocols and structure-activity relationships.
Physicochemical and Structural Data
This compound is a chiral compound, and its stereochemistry can significantly influence the biological activity of its derivatives. The compound is often utilized in its hydrochloride salt form to improve solubility and stability.
| Property | Value |
| CAS Number | 130369-00-5 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Powder or liquid |
| Storage Conditions | 2-8°C, inert atmosphere |
| Hydrochloride Salt CAS | 130369-06-1 (unspecified stereochemistry), 1284250-10-7 (trans)[], 142733-65-1 (cis)[2][3] |
| Hydrochloride Salt Formula | C₅H₁₂ClNO |
| Hydrochloride Salt MW | 137.61 g/mol |
Core Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of complex molecules targeting a range of diseases. Its rigid cyclobutane core allows for precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. It is particularly noted for its use in the development of kinase inhibitors.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the preparation of a kinase inhibitor are outlined below.
Synthesis of this compound from a Boc-Protected Precursor
This protocol describes the deprotection of a commercially available precursor to yield this compound.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (5.30 g, 26.3 mmol) in dichloromethane (30 mL), add a 4 M solution of HCl in dioxane (100 mL) at 25 °C.[4]
-
Stir the mixture at 25 °C for 16 hours.[4]
-
Upon completion, concentrate the reaction mixture in vacuo to yield this compound (3.50 g, 96%) as a colorless oil.[4]
Synthesis of a CDK9 Inhibitor Precursor using (1r,3r)-(3-Aminocyclobutyl)methanol
This protocol details the use of (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride in a nucleophilic aromatic substitution reaction to synthesize a key intermediate in the development of the CDK9 inhibitor KB-0742.[5][6]
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution Workflow.
Procedure:
-
Prepare a stirred solution of the chloro-pyrazolo[1,5-a]pyrimidine starting material (100 mg, 0.510 mmol), (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride (84.4 mg, 0.610 mmol), and potassium carbonate (212 mg, 1.53 mmol) in acetonitrile (10 mL).[5][6]
-
After cooling, concentrate the reaction mixture under reduced pressure.[5][6]
-
Add water (25 mL) to the residue and extract with ethyl acetate (2 x 30 mL).[5][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.[5][6]
Structure-Activity Relationship (SAR) Insights
The utility of this compound as a scaffold is highlighted in structure-activity relationship studies. For instance, in the development of CDK9 inhibitors, shrinking the amino-cyclopentane ring of a lead compound to a cyclobutane ring (derived from this compound) resulted in only a minimal decrease in potency.[5] This suggests that the cyclobutane scaffold effectively mimics the conformation of the larger ring while offering different physicochemical properties. Further modifications, such as the introduction of a hydroxyl group on the cyclobutane ring, were shown to reinstate some of the lost potency compared to the unsubstituted cyclobutane analog.[6]
Caption: SAR of Cycloalkane Scaffolds in CDK9 Inhibition.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecular architectures in drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective therapeutic agents. The experimental protocols provided herein offer practical guidance for its synthesis and application, while the SAR insights underscore its importance in the iterative process of drug design. As the demand for novel chemical matter in pharmaceutical research continues to grow, the utility of scaffolds like this compound is expected to expand.
References
- 2. 115652-52-3 | (1-Aminocyclopropyl)methanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. 142733-65-1 | (cis-3-Aminocyclobutyl)methanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. WO2022125790A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Aminocyclobutyl)methanol, including its molecular weight, synthesis, and characterization. It also explores its potential applications in drug discovery and development, supported by detailed experimental protocols and data visualizations.
Core Properties of this compound
This compound is a cycloaliphatic bifunctional compound containing a primary amine and a primary alcohol. These functional groups make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.
Molecular Weight and Formula
The molecular formula of this compound is C₅H₁₁NO. Its molecular weight is calculated based on the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 5 | 60.055 |
| Hydrogen | H | 1.008 | 11 | 11.088 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 1 | 15.999 |
| Total | 101.149 |
The monoisotopic mass of this compound is 101.0841 g/mol . Commercially available sources often list the molecular weight as 101.15 g/mol .[1]
Synthesis of this compound
Representative Experimental Protocol: Reduction of a Cyclobutyl β-Enaminoketone
This protocol is adapted from the synthesis of 3-aminocyclohexanols and outlines a potential route to this compound.[2][3]
Step 1: Synthesis of the β-Enaminoketone
-
A solution of a suitable cyclobutane-1,3-dione derivative (1.0 eq) and a chiral amine, such as (S)-α-methylbenzylamine (1.1 eq), in toluene is refluxed for 3-4 hours with azeotropic removal of water using a Dean-Stark trap.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by crystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield the corresponding β-enaminoketone.
Step 2: Reduction to the Amino Alcohol
-
The purified β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.
-
Sodium metal (excess) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the unreacted sodium is carefully quenched.
-
The mixture is then poured into a saturated aqueous solution of NH₄Cl and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of cis- and trans-isomers of the protected amino alcohol, is purified by column chromatography on silica gel.
Step 3: Deprotection (if necessary)
If a protecting group was used for the amine (e.g., benzyl from benzylamine), a final deprotection step, such as catalytic hydrogenation, would be required to yield this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
| Predicted ¹H NMR Spectral Data | ||||
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets | 2H | - |
| -CH-NH₂ (methine proton) | 2.8 - 3.2 | Multiplet | 1H | - |
| Cyclobutyl ring protons | 1.2 - 2.2 | Multiplets | 5H | - |
| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H | - |
| -NH₂ (amine protons) | Variable (broad singlet) | Broad Singlet | 2H | - |
| Predicted ¹³C NMR Spectral Data | |
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂OH (methylene carbon) | 60 - 65 |
| -CH-NH₂ (methine carbon) | 50 - 55 |
| Cyclobutyl ring carbons | 20 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 102.0913.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of this compound, including the separation of cis- and trans-isomers. Chiral chromatography can be used to resolve enantiomers if a stereospecific synthesis was performed.
Role in Drug Discovery and Development
This compound serves as a versatile scaffold in drug design. The cyclobutane ring provides conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target. The primary amine and alcohol functional groups offer points for further chemical modification.
Application in Peptide Mimetics
A significant application of aminocyclobutane derivatives is their incorporation into peptides to create more stable and potent analogs. For instance, replacing a natural amino acid with a cyclobutane-containing mimic can enhance resistance to enzymatic degradation and improve pharmacokinetic properties.
One study demonstrated that incorporating 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with enhanced ability to stimulate interleukin-6 (IL-6) secretion from macrophages.[4] This suggests that the conformational constraints imposed by the cyclobutane ring can lead to a more favorable interaction with the biological target.
Use as a Building Block for Small Molecule Inhibitors
The structural motif of this compound can be found in various small molecule inhibitors. For example, related aminocycloalkanes are key components of certain kinase inhibitors and receptor antagonists. The rigid cyclobutane scaffold helps to position other pharmacophoric groups in a precise orientation for optimal target engagement.
Experimental Protocols for Derivatization
For use in peptide synthesis or the construction of more complex molecules, the amine or alcohol group of this compound is often protected. A common protection strategy for the amine is the formation of a tert-butyloxycarbonyl (Boc) carbamate.
Protocol: Boc Protection of this compound
This is a general procedure for the Boc protection of a primary amine.[4][5][6]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Remove the volatile organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Aminocyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The document details common synthetic strategies, key experimental protocols, and quantitative data to assist researchers and scientists in its preparation.
Introduction
This compound and its derivatives are important structural motifs in the design of pharmacologically active compounds. The cyclobutane ring offers a unique three-dimensional scaffold that can influence the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide focuses on the chemical synthesis of this compound, with particular attention to stereochemical control.
Synthetic Strategies
The synthesis of this compound typically involves the stereoselective reduction of a corresponding 3-aminocyclobutanone derivative, which itself can be synthesized from commercially available starting materials. The key challenges lie in controlling the stereochemistry of the amino and hydroxymethyl groups on the cyclobutane ring.
A common approach involves the following key transformations:
-
Formation of a protected aminocyclobutanone: Starting from 3-oxocyclobutanecarboxylic acid, a protected amine can be introduced. A common protecting group for the amine is the tert-butyloxycarbonyl (Boc) group.
-
Stereoselective reduction of the ketone: The central step in controlling the final stereochemistry is the reduction of the cyclobutanone. The choice of reducing agent is critical to achieve the desired cis or trans relationship between the amino and hydroxyl groups.
-
Deprotection of the amino group: The final step is the removal of the protecting group to yield the free aminocyclobutanol.
The following diagram illustrates a general synthetic workflow:
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
A multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid can be employed to generate the key intermediate, 3-(Boc-amino)cyclobutanone. A patented method outlines a sequence involving the reaction of 3-oxocyclobutanecarboxylic acid with trimethyl orthoformate, followed by reaction with benzylamine, reduction with red aluminum, debenzylation via hydrogenation, and finally protection with Boc anhydride[1].
The diastereoselectivity of the ketone reduction is highly dependent on the choice of reducing agent.[2]
Protocol for cis-3-(Boc-amino)cyclobutanol:
This protocol is adapted from a procedure for the cis-selective reduction of a 3-substituted cyclobutanone.[2]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes. This sterically demanding hydride reagent favors attack from the face opposite to the substituent at the 3-position, leading to the cis-alcohol.[2]
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[2]
Considerations for trans-3-(Boc-amino)cyclobutanol:
Achieving high trans-selectivity can be more challenging with traditional hydride reagents. Biocatalysis using a ketoreductase (KRED) has been shown to be highly effective in reducing a 3-(Boc-amino)cyclobutanone derivative to the corresponding trans-alcohol with high diastereomeric ratios.[2][3]
The following diagram illustrates the decision-making process for achieving the desired stereoisomer:
Caption: Decision workflow for stereoselective reduction.
Quantitative Data
The following table summarizes the reported diastereomeric ratios for the reduction of a 3-(Boc-amino)cyclobutanone derivative.
| Desired Isomer | Method | Reducing Agent/Enzyme | Diastereomeric Ratio (trans:cis) | Reference |
| trans | Biocatalysis | Ketoreductase (KRED) | ~98:2 | [2][3] |
| cis | Hydride Reduction | Lithium tri-tert-butoxyaluminum hydride | High preference for cis | [2] |
Conclusion
The synthesis of this compound is achievable through well-established synthetic routes. The key to a successful synthesis, particularly when specific stereoisomers are required, lies in the careful selection of the reduction method for the 3-(Boc-amino)cyclobutanone intermediate. For cis-isomers, sterically hindered hydride reagents are effective, while enzymatic reductions with ketoreductases provide excellent selectivity for the trans-isomer. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical building block.
References
Discovery of Novel Aminocyclobutane Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling structural framework that can impart favorable pharmacological properties to bioactive molecules. Aminocyclobutane derivatives, in particular, have garnered significant attention due to their ability to serve as conformationally restricted amino acid bioisosteres and versatile building blocks for novel chemical entities. This technical guide provides an in-depth overview of the discovery of novel aminocyclobutane scaffolds, focusing on synthetic methodologies, quantitative biological data, and the signaling pathways they modulate.
Data Presentation: Biological Activity of Aminocyclobutane Scaffolds
The following tables summarize the biological activities of various aminocyclobutane derivatives, providing a comparative overview of their potency against different molecular targets.
Table 1: Aminocyclobutane Derivatives as NMDA Receptor Antagonists
| Compound | Structure | NMDA Receptor Antagonist Activity (IC50) | Reference |
| 4b | cis-3-(2'-carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |
| 24 | trans-3-(2'-carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |
| 35 | cis-3-(2'-phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |
| 40 | trans-3-(2'-phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |
D-AP5 is a standard NMDA receptor antagonist.
Table 2: Aminocyclobutane Derivatives as Protein Kinase CK2 Inhibitors
| Compound | Structure | CK2α Inhibition (IC50) | Reference |
| Compound 3 | Propionamide derivative | 36 nM | [2] |
| Compound 29 | Allosteric inhibitor | 0.6 µM | [2] |
| CK2 Inhibitor 2 | Orally active inhibitor | 0.66 nM | [3] |
Table 3: Antitubercular Activity of Aminocyclobutane and Related Carboxamide Derivatives
| Compound | Structure | M. tuberculosis H37Rv (MIC) | Reference |
| Naphthamide 13c | Arylcarboxamide derivative | 6.55 µM | [4][5] |
| Naphthamide 13d | Arylcarboxamide derivative | 7.11 µM | [4][5] |
| Quinolone-2-carboxamide 8i | Arylcarboxamide derivative | 9.97 µM | [4][5] |
| 4-Arylthiazole-2-carboxamide 18b | Arylcarboxamide derivative | 9.82 µM | [4][5] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide 5k | Pyrazolo[1,5-a]pyridine derivative | 11.1–223 nM | [6] |
| α-aminoacyl amide 11l | α-aminoacyl amide derivative | 0.78 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key aminocyclobutane scaffolds.
Protocol 1: Synthesis of 2-Amino-3-hydroxycyclobutane-1-carboxylic Acid via [2+2] Photocycloaddition[8][9]
This protocol describes a short, gram-scale synthesis featuring a highly endo-selective [2+2] photocycloaddition reaction.
Step 1: [2+2] Photocycloaddition
-
A solution of the appropriate alkene and a photosensitizer (e.g., acetone) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0-25 °C) with continuous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude cyclobutane adduct.
Step 2: Regioselective Ring Opening/Hofmann Rearrangement/Nitrogen Protection
-
The crude cyclobutane adduct is dissolved in a suitable solvent system (e.g., a mixture of water, tert-butanol, and sodium hydroxide).
-
The solution is cooled in an ice bath, and bromine is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period.
-
After cooling, the reaction is quenched, and the Boc protecting group is introduced by adding Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting racemic mixture is resolved using a chiral auxiliary (e.g., a chiral oxazolidinone) to obtain the enantiomerically pure aminocyclobutane derivative.
Protocol 2: Synthesis of β-Aminocyclobutane Carboxylic Acid Derivatives via Aza-Michael Addition
This protocol outlines the synthesis of β-aminocyclobutane derivatives through a tandem amidation/aza-Michael addition.
Step 1: Tandem Amidation/Aza-Michael Addition
-
To a solution of cyclobutene-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a benzo[d]oxazol-2(3H)-one derivative and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a β-N-heterocyclic cyclobutane carboximide, can be purified by column chromatography.
Step 2: Nucleophilic Ring Opening
-
The purified β-N-heterocyclic cyclobutane carboximide is dissolved in a suitable solvent (e.g., methanol).
-
A nucleophile (e.g., sodium methoxide) is added, and the reaction is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to yield the desired trans-β-N-heterocyclic cyclobutanecarboxylic acid derivative.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of aminocyclobutane scaffolds.
Signaling Pathways
Caption: NMDA Receptor Signaling and Antagonism by Aminocyclobutanes.
Caption: CK2 Signaling Pathways in Cancer and Inhibition.
Experimental Workflows
Caption: High-Throughput Screening Workflow for Antitubercular Agents.
Conclusion
Aminocyclobutane scaffolds represent a promising area of research in drug discovery. Their unique structural features and synthetic accessibility make them attractive for the development of novel therapeutics targeting a range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to explore the full potential of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of aminocyclobutane derivatives will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Aminocycloalkane Methanols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of aminocycloalkane methanols, a class of compounds with significant potential in medicinal chemistry and organic synthesis. Understanding these properties is crucial for predicting a molecule's behavior in biological systems and for the rational design of new therapeutic agents. This document outlines key quantitative data, provides detailed experimental protocols for their determination, and visualizes the characterization workflow.
Core Physicochemical Data
The physicochemical properties of aminocycloalkane methanols are influenced by the ring size, the stereochemistry (cis/trans isomerism), and the relative positions of the amino and methanol substituents. These factors impact the intramolecular interactions and the overall polarity of the molecule, which in turn dictates its solubility, lipophilicity, and basicity. Below is a summary of available quantitative data for representative aminocycloalkane methanols.
| Property | (1-Aminocyclopropyl)methanol | (1-Aminocyclobutyl)methanol | (1-Aminocyclopentyl)methanol | trans-4-Aminocyclohexanemethanol |
| Molecular Formula | C₄H₉NO[1] | C₅H₁₁NO | C₆H₁₃NO[2] | C₇H₁₅NO[3] |
| Molecular Weight ( g/mol ) | 87.12[1] | 115.17 | 115.17[2] | 129.20[3] |
| Melting Point (°C) | Not Available | Not Available | 20[4] | 146-148[3] |
| Boiling Point (°C) | Not Available | Not Available | 85-90 (at 10 mmHg)[4] | Not Available |
| pKa (Predicted) | Not Available | Not Available | 15.05 ± 0.10[4] | Not Available |
| logP (Computed) | -1.0[1] | Not Available | -0.3[2] | Not Available |
| Solubility | Not Available | Not Available | Not Available | Soluble in Chloroform, Dichloromethane, Methanol[3]. The hydrochloride salt has high solubility in water[5]. |
Note: Much of the available data is computed or predicted. Experimental values are indicated where known.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental methodologies for key parameters.
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For aminocycloalkane methanols, the pKa of the amino group is of primary interest. Potentiometric titration is a highly accurate method for its determination.[6][7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the aminocycloalkane methanol sample in a suitable solvent, typically purified water or a co-solvent system (e.g., methanol/water) if solubility is limited. The concentration should be around 1-10 mM.[3]
-
Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Gently stir the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa can be calculated from this.[7]
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[5]
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the aminocycloalkane methanol in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Combine a known volume of the sample-containing phase with a known volume of the other phase in a flask.
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]
Aqueous solubility is a critical property that affects a drug's absorption and distribution. A common method for its determination involves generating a saturated solution and quantifying the dissolved compound by HPLC.
Methodology:
-
Sample Preparation: Add an excess amount of the solid aminocycloalkane methanol to a known volume of purified water or a relevant buffer solution in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Sample Analysis: Dilute a known volume of the clear supernatant with a suitable solvent and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.
-
Quantification: Calculate the concentration of the compound in the original saturated solution by reference to a calibration curve prepared with standard solutions of known concentrations. This concentration represents the equilibrium solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the key physicochemical properties of a novel aminocycloalkane methanol.
References
- 1. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. chembk.com [chembk.com]
- 5. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]
- 6. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [amp.chemicalbook.com]
- 7. (2-Aminocyclohexyl)methanol | C7H15NO | CID 544863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminocyclohexanol CAS#: 6850-65-3 [amp.chemicalbook.com]
An In-depth Technical Guide to the Stereoisomers of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminocyclobutyl)methanol is a versatile bifunctional molecule that has garnered interest in medicinal chemistry due to its constrained cyclobutane scaffold. The presence of two stereogenic centers gives rise to four possible stereoisomers: (cis)-(±)- a racemic mixture of (1R,3S) and (1S,3R), and (trans)-(±)- a racemic mixture of (1R,3R) and (1S,3S). The spatial arrangement of the amino and hydroxymethyl groups significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential pharmacological relevance of the stereoisomers of this compound, serving as a valuable resource for researchers in drug discovery and development.
Introduction to Stereoisomerism in this compound
The cyclobutane ring in this compound imparts a degree of conformational rigidity, making the spatial orientation of its substituents critical for molecular interactions. The four stereoisomers of this compound can be classified into two pairs of enantiomers, which are diastereomeric to each other.
-
Cis Isomers: The amino and hydroxymethyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3S)-(3-aminocyclobutyl)methanol and (1S,3R)-(3-aminocyclobutyl)methanol.
-
Trans Isomers: The amino and hydroxymethyl groups are on opposite faces of the cyclobutane ring. This configuration also exists as a pair of enantiomers: (1R,3R)-(3-aminocyclobutyl)methanol and (1S,3S)-(3-aminocyclobutyl)methanol.
The distinct three-dimensional structures of these isomers are expected to lead to different interactions with chiral biological targets such as enzymes and receptors, potentially resulting in varied pharmacological profiles.[1][2]
Synthesis and Separation of Stereoisomers
The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by separating a mixture of isomers.
Synthesis of Cis and Trans Diastereomers
A common strategy for synthesizing cyclobutane derivatives involves the [2+2] cycloaddition reaction. For this compound, a plausible synthetic route starts from a suitable cyclobutanone precursor. The reduction of a 3-aminocyclobutanecarboxylic acid derivative can yield the desired amino alcohol. The stereochemical outcome of the reduction step is crucial in determining the cis/trans ratio.
For instance, the synthesis of related aminocyclohexanols has been achieved by the reduction of β-enaminoketones, which can yield both cis and trans isomers.[3] A similar strategy could be adapted for the cyclobutane analogue.
Enantioselective Synthesis
The enantioselective synthesis of a specific stereoisomer can be achieved using chiral catalysts or starting from a chiral precursor. For example, the enantioselective synthesis of related amino alcohols has been accomplished through methods like asymmetric hydrogenation or the use of chiral auxiliaries.
Separation of Stereoisomers
Given that the synthesis often results in a mixture of stereoisomers, their separation is a critical step.
-
Separation of Diastereomers: The cis and trans diastereomers can be separated using conventional chromatographic techniques such as column chromatography due to their different physical properties.
-
Resolution of Enantiomers: The separation of enantiomers (chiral resolution) requires a chiral environment. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[4][5][6] Polysaccharide-based CSPs are often effective for separating chiral amines and alcohols.[7]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt.
-
Physicochemical and Spectroscopic Characterization
The characterization of each stereoisomer is essential to confirm its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.
Quantitative Data Summary
| Property | cis-(±)-(3-Aminocyclobutyl)methanol | trans-(±)-(3-Aminocyclobutyl)methanol |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| CAS Number | 142733-66-2 (cis) | 1284250-10-7 (trans, HCl salt) |
Table 1: Physicochemical Properties of Cis and Trans this compound.
Spectroscopic Data
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
Optical Rotation: For the individual enantiomers, the specific rotation ([α]D) is a key characteristic that distinguishes them. The sign of the rotation (+ or -) indicates the direction in which the plane of polarized light is rotated.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic and analytical procedures. The following are generalized protocols based on established methods for similar compounds.
General Protocol for Chiral HPLC Separation of Enantiomers
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.[4][5]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector (if the molecule has a chromophore or is derivatized) or a chiral detector.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.
-
Injection: Inject a small volume of the sample onto the column.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid).
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free enantiomerically enriched amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the resolved amine. The enantiomeric excess (e.e.) can be determined by chiral HPLC.
Potential Pharmacological Relevance and Signaling Pathways
While specific biological data for the stereoisomers of this compound is limited, its structural motifs are present in various biologically active molecules. Aminocycloalkanol scaffolds are found in compounds targeting a range of enzymes and receptors. For example, derivatives of aminocyclohexanol have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[3][11]
The introduction of a cyclobutane ring can be a strategic approach in drug design to explore novel chemical space and improve pharmacokinetic properties.
Logical Workflow for Stereoisomer Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis and evaluation of the stereoisomers of this compound.
Caption: A logical workflow for the synthesis, separation, and evaluation of this compound stereoisomers.
Conclusion
The four stereoisomers of this compound represent a set of valuable building blocks for medicinal chemistry and drug discovery. Their distinct three-dimensional structures are likely to confer unique biological activities. This guide has outlined the key aspects of their synthesis, separation, and characterization, providing a foundational resource for researchers. Further investigation into the specific biological targets and pharmacological profiles of each individual stereoisomer is warranted and could lead to the discovery of novel therapeutic agents. The detailed experimental approaches and compiled data herein aim to facilitate such future research endeavors.
References
- 1. hmdb.ca [hmdb.ca]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. 142733-66-2|(cis-3-Aminocyclobutyl)methanol| Ambeed [ambeed.com]
Commercial availability of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and applications of (3-Aminocyclobutyl)methanol, a valuable building block in modern medicinal chemistry. Its unique structural features make it a sought-after component in the design of novel therapeutics, particularly in the fields of oncology, neurology, and infectious diseases.
Commercial Availability
This compound is commercially available from a variety of suppliers, primarily as its hydrochloride salt and in both cis and trans isomeric forms. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. Below is a summary of representative commercial offerings.
Table 1: Commercial Availability of this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS No. | Purity | Quantity | Price (USD) |
| SynQuest Laboratories | trans-3-Amino-cyclobutanemethanol hydrochloride | 130369-06-1 | 97.0% | 250 mg | 490.00 |
| 1 g | 1390.00 | ||||
| 5 g | 2190.00 | ||||
| Crysdot | ((trans-3-Aminocyclobutyl)methanolhydrochloride | 1284250-10-7 | 95+% | 1 g | 450.00 |
| Chemenu | trans-3-AMino-cyclobutaneMethanolhydrochloride | 130369-06-1 | 95% | 5 g | 940.00 |
| Achmem | This compound HCl | 130369-06-1 | 98% | 1 g | 122.00 |
| ChemShuttle | This compound | 130369-00-5 | 95% | 1 g | 4800.00 |
| BLD Pharm | This compound | 130369-00-5 | - | - | Inquire |
| This compound hydrochloride | 130369-06-1 | - | - | Inquire | |
| Sigma-Aldrich | This compound | 130369-00-5 | - | - | 59.80 |
| MySkinRecipes | (cis-3-Aminocyclobutyl)methanol hydrochloride | 142733-65-1 | 97% | 100 mg | ~68.00 |
| 250 mg | ~109.00 | ||||
| 1 g | ~272.00 | ||||
| Universal Biologicals | This compound hydrochloride | - | - | 100 mg | ~125.00 |
| 250 mg | ~208.00 | ||||
| 1 g | ~415.00 | ||||
| 5 g | ~1245.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 130369-00-5 |
| Appearance | Oil |
| Storage Temperature | 2-8°C, under inert atmosphere |
Table 3: Physicochemical Data for this compound hydrochloride
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| CAS Number | 130369-06-1 (unspecified stereochem) |
| 142733-65-1 (cis) | |
| 1284250-10-7 (trans) | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Role in Drug Discovery and Medicinal Chemistry
The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2][3][4][5] Its rigid, puckered conformation can impart favorable characteristics such as improved potency, selectivity, and metabolic stability.[1][3][4] this compound, with its bifunctional nature, serves as a versatile scaffold for introducing this valuable moiety into complex molecules.[6]
The primary amino group and the hydroxylmethyl substituent provide two points for chemical modification, allowing for its incorporation into a wide range of molecular architectures. This building block is particularly valuable in the design of small-molecule inhibitors, enzyme modulators, and receptor ligands.[6] Research has indicated its potential in developing therapeutics for oncology, neurology, and infectious diseases.[6]
One prominent example of the application of a related aminocyclobutyl moiety is in the development of ARQ 092, a potent and selective allosteric inhibitor of the AKT kinase.[1] The cyclobutyl amine in ARQ 092 plays a crucial role in its binding and allosteric inhibition of AKT1.[1] This highlights the significance of the aminocyclobutyl scaffold in targeting key signaling pathways implicated in cancer.
Key Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for drug development. Allosteric inhibitors targeting AKT, such as those incorporating the aminocyclobutyl moiety, represent a promising therapeutic strategy.
Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention for an allosteric AKT inhibitor.
References
- 1. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold is of increasing interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. The constrained four-membered ring system introduces specific conformational preorganization, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the basic characterization of this compound, including its physicochemical properties, predicted spectroscopic data, a representative synthesis protocol, and a discussion of its potential applications in drug discovery, supported by an analysis of the role of the aminocyclobutane moiety in targeting various signaling pathways.
Physicochemical Properties
Due to a lack of publicly available experimental data for all physical properties of this compound, this section presents a combination of available data and high-quality predicted values. These predictions are based on computational models and should be considered as estimates.
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| CAS Number | 130369-00-5 | 130369-06-1 | Vendor Information |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | Vendor Information |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | Vendor Information |
| Boiling Point (Predicted) | 185.2 ± 25.0 °C (at 760 mmHg) | Not Available | Computational Prediction |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | Not Available | Computational Prediction |
| pKa (Predicted) | 10.2 (amine), 15.5 (alcohol) | Not Available | Computational Prediction |
| LogP (Predicted) | -0.8 | Not Available | Computational Prediction |
| Solubility | Predicted to be soluble in water and polar organic solvents. The HCl salt is expected to have higher aqueous solubility. | High solubility in water and polar solvents is expected. | Chemical Analogy |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The actual chemical shifts can be influenced by the solvent and the presence of cis/trans isomers.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (methylene protons) | ~ 3.4 - 3.6 | d | 2H |
| -CH-NH₂ (methine proton) | ~ 2.8 - 3.2 | m | 1H |
| Cyclobutane ring protons | ~ 1.5 - 2.5 | m | 6H |
| -OH (hydroxyl proton) | Variable | br s | 1H |
| -NH₂ (amine protons) | Variable | br s | 2H |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂OH (methylene carbon) | ~ 60 - 65 |
| -CH-NH₂ (methine carbon) | ~ 50 - 55 |
| Cyclobutane ring carbons | ~ 20 - 40 |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H stretch (amine) | 3300-3500 | Medium, two bands |
| C-H stretch (alkane) | 2850-3000 | Medium to strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 101. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH, M-17), an amino group (•NH₂, M-16), or a hydroxymethyl radical (•CH₂OH, M-31). High-resolution mass spectrometry would confirm the elemental composition.
Table 5: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 102.0913 |
| [M+Na]⁺ | 124.0733 |
| [M+K]⁺ | 140.0472 |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be adapted from methodologies used for similar aminocycloalkane methanols. A common approach involves the reduction of a corresponding amino acid or ester.
Representative Synthesis Workflow:
Detailed Experimental Protocol (Adapted):
-
Esterification: To a solution of 3-aminocyclobutanecarboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield the methyl ester hydrochloride.
-
Reduction: The crude methyl 3-aminocyclobutanecarboxylate hydrochloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
-
Work-up: After the reduction is complete, the reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed in vacuo, and the crude this compound is purified by vacuum distillation or column chromatography to afford the final product.
Applications in Drug Discovery and Relevant Signaling Pathways
The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and provide a three-dimensional arrangement of functional groups.[1] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, reduced planarity, and the ability to fill hydrophobic pockets in protein targets.[1]
The aminocyclobutane scaffold, in particular, serves as a bioisostere for other cyclic and acyclic structures, offering a unique vector for substituent placement.[2] While specific drug candidates containing the this compound moiety are not extensively documented in the public domain, the structural motif is relevant to several areas of drug discovery.
Potential Therapeutic Areas and Signaling Pathways:
The aminocyclobutane core is found in molecules targeting a variety of biological pathways. The primary amine can act as a key hydrogen bond donor or can be further functionalized, while the hydroxyl group provides a point for further chemical modification or can engage in hydrogen bonding interactions with a biological target.
The rigid nature of the cyclobutane ring in this compound can be exploited to orient the amino and hydroxymethyl groups in a defined spatial arrangement, which can be crucial for high-affinity binding to biological targets. This pre-organization reduces the entropic penalty upon binding, potentially leading to more potent inhibitors or modulators.
Conclusion
This compound is a promising building block for the development of novel chemical entities with potential therapeutic applications. While a comprehensive set of experimental data for this specific molecule is not yet widely available, its structural features suggest its utility in the design of conformationally constrained ligands for a variety of biological targets. The provided predicted data and representative experimental protocols offer a valuable starting point for researchers interested in utilizing this scaffold in their drug discovery programs. Further experimental characterization and exploration of its biological activities are warranted to fully elucidate the potential of this compound in medicinal chemistry.
References
Aminocyclobutanes in Drug Discovery: A Technical Guide
Introduction
The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the various substituted cyclobutanes, aminocyclobutanes have garnered significant attention due to their ability to serve as conformationally restricted bioisosteres for various functional groups, thereby improving potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the role of aminocyclobutanes in drug discovery, with a focus on their synthesis, conformational analysis, and applications as key structural elements in therapeutics targeting NMDA receptors and integrins.
Conformational Properties of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The energy barrier for ring-flipping is relatively low, allowing for rapid interconversion between puckered conformations at room temperature. The introduction of substituents, such as an amino group, influences the conformational preference of the ring. The conformational analysis of aminocyclobutane derivatives is crucial for understanding their interaction with biological targets and is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2][3]
Aminocyclobutanes as Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. Aminocyclobutanes serve as excellent bioisosteres for various moieties, including:
-
Amino Acids: The rigid cyclobutane backbone can constrain the side chains of amino acids, leading to peptides with well-defined secondary structures and increased resistance to enzymatic degradation.
-
Aromatic Rings: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of substituents on an aromatic ring while improving properties like solubility and metabolic stability.
-
Flexible Alkyl Chains: Incorporating a cyclobutane can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.
Applications in Drug Discovery
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal function. However, their overactivation is implicated in various neurological disorders. Aminocyclobutane derivatives have been explored as NMDA receptor antagonists.
Quantitative Data: Aminocyclobutane-based NMDA Receptor Antagonists
| Compound | Target | Assay | IC50 / Ki | Reference |
| cis-1-amino-3-(2'-phosphonoethyl)cyclobutane-1-carboxylic acid | NMDA Receptor | Neonatal rat motoneurones | More potent than D-AP5 | [2][4] |
| trans-1-amino-3-(2'-carboxyethyl)cyclobutane-1-carboxylic acid | NMDA Receptor | Neonatal rat motoneurones | Potent antagonist | [2][4] |
| MK-801 | NMDA Receptor | Rat cortical membranes ([³H]MK-801 binding) | Ki = 1.747 nM | [5][6] |
Integrin Antagonists
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in processes like cell adhesion, migration, and signaling. They are attractive targets for cancer therapy as their dysregulation is associated with tumor growth and metastasis. Cyclobutane-based structures have been utilized as scaffolds for Arg-Gly-Asp (RGD)-mimetic integrin antagonists.[4][7][8]
Quantitative Data: Cyclobutane-based Integrin Antagonists
| Compound | Target | Assay | IC50 | Reference |
| Cyclobutane RGD Mimetic (ICT9055) | αvβ3 Integrin | Cell adhesion to fibronectin | ~10 µM | [8] |
| Dual β3 Antagonist (unspecified) | αvβ3 and αIIbβ3 Integrins | Cell adhesion | Active in low µM range | [4][7] |
| P3 (dual-cyclic RGD peptide) | αvβ3 Integrin | Cell adhesion inhibition | 7-fold more potent than cyclo(RGDfK) | [9] |
Experimental Protocols
Synthesis of a Generic Aminocyclobutane Carboxylic Acid
The synthesis of aminocyclobutane derivatives often involves multi-step sequences starting from commercially available cyclobutane precursors. A representative synthesis of a cis-3-amino-1-carboxycyclobutane derivative is outlined below.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Rat forebrain tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the aminocyclobutane test compound. The incubation is carried out in the presence of glutamate and glycine to activate the receptor.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation. [10][11][12]
Cell Adhesion Assay for Integrin Antagonists
This assay measures the ability of a compound to inhibit the adhesion of cells to a surface coated with an extracellular matrix protein, such as fibronectin, which is a ligand for many integrins. [8][13][14] Workflow for Integrin-Mediated Cell Adhesion Assay
Caption: General workflow for a cell adhesion assay.
Detailed Protocol:
-
Plate Coating: The wells of a microtiter plate are coated with an extracellular matrix protein like fibronectin and incubated to allow the protein to adhere to the surface.
-
Cell Seeding: A suspension of cells known to express the target integrin (e.g., a cancer cell line) is added to the wells along with various concentrations of the aminocyclobutane test compound.
-
Incubation: The plate is incubated for a specific period to allow the cells to adhere to the coated surface.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and then measuring the absorbance of the solubilized dye.
-
Data Analysis: The results are used to determine the IC50 value of the test compound, which is the concentration that inhibits cell adhesion by 50%. [15][16][17]
Signaling Pathways
NMDA Receptor-Mediated ERK1/2 Signaling
NMDA receptor antagonists can modulate intracellular signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and survival.
Caption: NMDA receptor antagonist modulation of the ERK1/2 pathway.
Integrin-Mediated FAK and PI3K/Akt Signaling
Integrin engagement with the extracellular matrix activates Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are critical for cell survival, proliferation, and migration. Aminocyclobutane-based integrin antagonists can inhibit these signaling events.
Caption: Integrin antagonist inhibition of FAK and PI3K/Akt signaling.
Conclusion
Aminocyclobutanes represent a versatile and valuable class of building blocks in drug discovery. Their unique conformational properties allow them to act as effective bioisosteres, leading to the development of novel therapeutics with improved pharmacological profiles. The examples of NMDA receptor and integrin antagonists highlight the potential of this scaffold in addressing a range of therapeutic areas. Further exploration of the chemical space around the aminocyclobutane core is expected to yield a new generation of drug candidates with enhanced efficacy and safety.
References
- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. αvβ3-integrin-mediated adhesion is regulated through an AAK1L- and EHD3-dependent rapid-recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 13. αvβ3 Integrin Mediates the Cell-adhesive Capacity and Biological Activity of Basic Fibroblast Growth Factor (FGF-2) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Designing Novel NMDA Receptor Antagonists for Ischemic Stroke: A 3D-QSAR and Molecular Dynamics Simulation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis of (3-Aminocyclobutyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Aminocyclobutyl)methanol and its derivatives are valuable building blocks in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The spatial arrangement of the amino and hydroxymethyl functional groups is critical for biological activity, making diastereoselective synthesis essential. This document provides detailed protocols for the synthesis of both cis- and trans-(3-aminocyclobutyl)methanol, starting from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. The described routes offer robust and reproducible methods for obtaining the desired diastereomers with high purity.
Overall Synthetic Strategy: The synthesis for both diastereomers begins with 3-oxocyclobutanecarboxylic acid. The key strategic step involves the diastereoselective reduction of the ketone to form a cis-hydroxy intermediate. This intermediate then serves as a branching point. One pathway proceeds via a double inversion of stereochemistry to yield the cis product, while the other involves a single inversion to afford the trans product.
Figure 1: Overall strategy for the diastereoselective synthesis of cis- and trans-(3-aminocyclobutyl)methanol.
Protocol 1: Diastereoselective Synthesis of trans-(3-Aminocyclobutyl)methanol
This protocol outlines a five-step synthesis of the trans isomer, which involves a key stereochemical inversion at the C3 position via an Sₙ2 reaction with an azide nucleophile.
Figure 2: Reaction scheme for the synthesis of the trans-isomer.
Experimental Protocols:
Step 1: Synthesis of Methyl 3-Oxocyclobutanecarboxylate
-
To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (150 mL), add thionyl chloride (7.7 mL, 105 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product as a colorless oil.
Step 2: Synthesis of Methyl cis-3-Hydroxycyclobutanecarboxylate
-
Dissolve methyl 3-oxocyclobutanecarboxylate (11.2 g, 87.4 mmol) in methanol (175 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.65 g, 43.7 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of acetone (10 mL), followed by 1 M HCl until the pH is ~5-6.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography to afford the cis-isomer. This reduction stereoselectively yields the cis-3-hydroxy-cyclobutane formate.[1]
Step 3: Synthesis of Methyl cis-3-((Methylsulfonyl)oxy)cyclobutanecarboxylate
-
Dissolve methyl cis-3-hydroxycyclobutanecarboxylate (10.0 g, 76.8 mmol) and triethylamine (16.1 mL, 115 mmol) in dichloromethane (150 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (7.1 mL, 92.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with cold 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the mesylated product, which is used in the next step without further purification.
Step 4: Synthesis of Methyl trans-3-Azidocyclobutanecarboxylate
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 150 mL).
-
Add sodium azide (10.0 g, 154 mmol) and stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water (500 mL).
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine (3 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the trans-azide.
Step 5: Synthesis of trans-(3-Aminocyclobutyl)methanol
-
Carefully add a solution of methyl trans-3-azidocyclobutanecarboxylate (8.0 g, 51.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) to a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.9 g, 103 mmol) in anhydrous THF (150 mL) at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and water (12 mL).
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF (200 mL).
-
Concentrate the filtrate under reduced pressure to afford trans-(3-aminocyclobutyl)methanol.
Quantitative Data Summary (trans-isomer):
| Step | Product | Starting Material | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 2 | Methyl cis-3-Hydroxycyclobutanecarboxylate | Methyl 3-Oxocyclobutanecarboxylate | 85-92 | >95:5 (cis:trans) |
| 4 | Methyl trans-3-Azidocyclobutanecarboxylate | Methyl cis-3-Mesyloxycyclobutanecarboxylate | 80-88 (over 2 steps) | >98:2 |
| 5 | trans-(3-Aminocyclobutyl)methanol | Methyl trans-3-Azidocyclobutanecarboxylate | 82-90 | >98:2 |
Protocol 2: Diastereoselective Synthesis of cis-(3-Aminocyclobutyl)methanol
This protocol achieves the synthesis of the cis isomer by first inverting the stereocenter of the hydroxy intermediate via a Mitsunobu reaction, followed by a second inversion during the azide substitution.
Figure 3: Reaction scheme for the synthesis of the cis-isomer.
Experimental Protocols:
Steps 1 & 2: Follow the protocol for the synthesis of Methyl cis-3-Hydroxycyclobutanecarboxylate as described in Protocol 1.
Step 3: Synthesis of Methyl trans-3-Hydroxycyclobutanecarboxylate (Mitsunobu Inversion)
-
Dissolve methyl cis-3-hydroxycyclobutanecarboxylate (10.0 g, 76.8 mmol), triphenylphosphine (30.2 g, 115 mmol), and p-nitrobenzoic acid (19.3 g, 115 mmol) in anhydrous THF (250 mL).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (22.7 mL, 115 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the intermediate p-nitrobenzoate ester.
-
Dissolve the ester in methanol (200 mL) and add potassium carbonate (15.9 g, 115 mmol).
-
Stir the suspension at room temperature for 6 hours.
-
Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to afford methyl trans-3-hydroxycyclobutanecarboxylate. This inversion of the cis-alcohol to the trans-alcohol is a key step.[1]
Step 4: Synthesis of Methyl trans-3-((Methylsulfonyl)oxy)cyclobutanecarboxylate
-
Following the procedure in Protocol 1, Step 3, use methyl trans-3-hydroxycyclobutanecarboxylate (8.0 g, 61.5 mmol) to synthesize the corresponding trans-mesylate.
Step 5: Synthesis of Methyl cis-3-Azidocyclobutanecarboxylate
-
Following the procedure in Protocol 1, Step 4, use the crude trans-mesylate and sodium azide (8.0 g, 123 mmol) to synthesize the cis-azide product via Sₙ2 inversion.
Step 6: Synthesis of cis-(3-Aminocyclobutyl)methanol
-
Following the procedure in Protocol 1, Step 5, use methyl cis-3-azidocyclobutanecarboxylate (6.0 g, 38.7 mmol) and LiAlH₄ (2.9 g, 77.4 mmol) to synthesize the final cis product.
Quantitative Data Summary (cis-isomer):
| Step | Product | Starting Material | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 3 | Methyl trans-3-Hydroxycyclobutanecarboxylate | Methyl cis-3-Hydroxycyclobutanecarboxylate | 75-85 (over 2 steps) | >97:3 |
| 5 | Methyl cis-3-Azidocyclobutanecarboxylate | Methyl trans-3-Mesyloxycyclobutanecarboxylate | 82-90 (over 2 steps) | >98:2 |
| 6 | cis-(3-Aminocyclobutyl)methanol | Methyl cis-3-Azidocyclobutanecarboxylate | 80-88 | >98:2 |
References
Chiral Resolution of (3-Aminocyclobutyl)methanol Enantiomers: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Aminocyclobutyl)methanol is a valuable chiral building block in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. The ability to efficiently resolve the racemic mixture into its constituent enantiomers is therefore of significant importance for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for three common methods of chiral resolution applicable to this compound: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Diastereomeric Salt Crystallization
This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base. L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for racemic amines.[2][4]
Experimental Protocol
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Filter paper
-
Crystallization dish
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in methanol in a crystallization dish with stirring.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate salt formation.
-
-
Crystallization:
-
Slowly cool the solution to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, scratching the inside of the dish with a glass rod or adding a seed crystal can initiate crystallization.
-
Allow the solution to stand at low temperature for several hours, or overnight, to maximize crystal growth.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the collected diastereomeric salt in deionized water.
-
Adjust the pH of the solution to >12 with a 1 M NaOH solution while cooling in an ice bath.
-
Extract the liberated free amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by preparing a diastereomeric derivative and analyzing by NMR spectroscopy.
-
Data Presentation
| Parameter | Value |
| Resolving Agent | L-(+)-Tartaric Acid |
| Molar Ratio (Amine:Acid) | 1:0.8 |
| Solvent | Methanol |
| Crystallization Temperature | 0-5 °C |
| Theoretical Yield of one enantiomer | 50% |
| Typical Diastereomeric Excess (de%) | >95% |
| Typical Enantiomeric Excess (ee%) | >95% after one crystallization |
Note: The optimal molar ratio and solvent may require empirical optimization. The yield and enantiomeric excess can often be improved by recrystallization of the diastereomeric salt.
Experimental Workflow
Caption: Diastereomeric Salt Crystallization Workflow.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[5] For a racemic alcohol like this compound, this typically involves an enantioselective acylation reaction. The result is a mixture of the acylated product of one enantiomer and the unreacted starting material of the other, which can then be separated by standard chromatographic techniques.
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl Donor (e.g., Vinyl acetate or Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran)
-
Molecular sieves (4 Å)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel containing a magnetic stir bar and molecular sieves, add racemic this compound and the anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (typically 1.0-1.5 equivalents).
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the formed product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted this compound by silica gel column chromatography.
-
-
Deprotection (if necessary):
-
If the acylated enantiomer is the desired product in its alcohol form, the acyl group can be removed by hydrolysis (e.g., using K2CO3 in methanol).
-
Data Presentation
| Parameter | Value |
| Enzyme | Novozym 435 (Immobilized CALB) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Reaction Time | 24-48 hours |
| Typical Conversion | ~50% |
| Typical ee% (Substrate) | >99% |
| Typical ee% (Product) | >99% |
Note: The choice of enzyme, acyl donor, and solvent can significantly impact the reaction rate and enantioselectivity, and may require screening.
Experimental Workflow
Caption: Enzymatic Kinetic Resolution Workflow.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including amines.[9]
Experimental Protocol
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Amine additive (e.g., Diethylamine - DEA, Trifluoroacetic acid - TFA)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC system with a UV detector
Procedure (Analytical Scale):
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Method Development:
-
Start with a common mobile phase for amine separation on a polysaccharide-based CSP, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like DEA (e.g., 0.1%) to improve peak shape and resolution.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the separation at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
-
Optimize the mobile phase composition (ratio of hexane to alcohol modifier) and the additive to achieve baseline separation (Resolution, Rs > 1.5).
-
Procedure (Preparative Scale):
-
Method Scaling:
-
Once an effective analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.
-
The flow rate and sample loading are increased proportionally to the column dimensions.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the racemic mixture in the mobile phase at a higher concentration.
-
Inject larger volumes of the sample onto the preparative column.
-
Collect the eluting fractions corresponding to each enantiomer based on the retention times determined from the analytical separation.
-
-
Solvent Removal:
-
Combine the fractions containing each pure enantiomer.
-
Remove the solvent under reduced pressure to obtain the isolated enantiomers.
-
Data Presentation
| Parameter | Value |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Ethanol/DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min (example) |
| Retention Time (Enantiomer 2) | 10.2 min (example) |
| Resolution (Rs) | >1.5 |
Note: The optimal chiral stationary phase and mobile phase must be determined empirically through screening.
Experimental Workflow
Caption: Chiral HPLC Separation Workflow.
Conclusion
The choice of resolution method for this compound depends on various factors, including the scale of the separation, cost considerations, and the required level of enantiomeric purity. Diastereomeric salt crystallization is a cost-effective method suitable for large-scale production, though it may require extensive optimization. Enzymatic resolution offers high selectivity and mild reaction conditions, often yielding products with very high enantiomeric excess. Chiral HPLC is a versatile and powerful technique for both analytical and preparative-scale separations, providing direct access to both enantiomers with high purity, albeit at a potentially higher cost for large quantities. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate chiral resolution strategy for their specific needs.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for (3-Aminocyclobutyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (3-aminocyclobutyl)methanol. The presence of both a primary amine and a primary alcohol necessitates a robust and often orthogonal protecting group strategy to enable selective functionalization. This guide outlines common protection and deprotection schemes for both the amino and hydroxyl groups, providing experimental protocols and quantitative data to aid in the development of synthetic routes.
Introduction to Protecting Group Strategies
In the chemical synthesis of complex molecules containing multiple reactive functional groups, such as this compound, the use of protecting groups is essential.[1] A protecting group temporarily masks a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups.[2]
For a molecule like this compound, which possesses both a nucleophilic amine and a primary alcohol, an orthogonal protecting group strategy is often employed. This approach utilizes protecting groups that can be removed under distinct conditions (e.g., one acid-labile and one base-labile), allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[3][4]
Protection and Deprotection of the Amino Group
The primary amino group of this compound is a key site for modification. Carbamates are the most common and effective protecting groups for amines, rendering them non-nucleophilic.[5]
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile amine protecting group. It is stable to a wide range of non-acidic conditions.[5]
Protection Protocol:
A general and efficient method for the Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]
-
Reaction: this compound is reacted with Boc₂O and a base like sodium bicarbonate in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Work-up: The reaction is typically diluted with water and extracted with an organic solvent.
Deprotection Protocols:
The Boc group is readily cleaved under acidic conditions.[1]
-
Using Trifluoroacetic Acid (TFA): A common and effective method involves dissolving the Boc-protected compound in dichloromethane (DCM) and treating it with TFA.[1]
-
Using Hydrochloric Acid (HCl): Treatment with a solution of HCl in an organic solvent like 1,4-dioxane or methanol yields the hydrochloride salt of the amine, which can be advantageous for purification.[1]
Carboxybenzyl (Cbz) Group
The carboxybenzyl (Cbz or Z) group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[6]
Protection Protocol:
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[6][7]
-
Reaction: this compound is treated with Cbz-Cl in the presence of a base such as sodium bicarbonate in a solvent mixture like THF and water.[6]
-
Work-up: The reaction is diluted with water and extracted with an organic solvent.
Deprotection Protocol:
The Cbz group is most commonly removed by catalytic hydrogenation.[2]
-
Reaction: The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere.[2]
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated.
Protection and Deprotection of the Hydroxyl Group
The primary hydroxyl group of this compound can be protected to prevent its reaction in subsequent synthetic steps. Silyl ethers and benzyl ethers are common choices for alcohol protection.
tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered silyl ether that provides good stability and is readily cleaved by fluoride ions.[8]
Protection Protocol:
The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[8]
-
Reaction: N-Boc-(3-aminocyclobutyl)methanol is dissolved in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), and imidazole and TBDMSCl are added.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent.
Deprotection Protocols:
The TBDMS group is most commonly removed using a fluoride source.[9]
-
Using Tetrabutylammonium Fluoride (TBAF): A solution of TBAF in THF is a standard and effective reagent for TBDMS deprotection.[8]
-
Using Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol can also be used for deprotection.[10]
-
Using Oxone®: A solution of Oxone® in aqueous methanol provides a mild and selective method for cleaving primary TBDMS ethers.[11]
Benzyl (Bn) Ether
The benzyl (Bn) group is a robust protecting group for alcohols that is stable to a wide range of acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[12]
Protection Protocol:
Benzyl ethers can be formed under basic conditions via a Williamson ether synthesis.[12]
-
Reaction: N-Boc-(3-aminocyclobutyl)methanol is treated with a strong base like sodium hydride (NaH) to form the alkoxide, which is then reacted with benzyl bromide.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent.
Deprotection Protocol:
Similar to the Cbz group, the benzyl ether is typically cleaved by catalytic hydrogenation.[13]
-
Reaction: The benzyl-protected compound is dissolved in a solvent like ethanol, and a Pd/C catalyst is added. The mixture is then stirred under a hydrogen atmosphere.[13]
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of the amino and hydroxyl groups of this compound and related structures.
Table 1: Amino Group Protection
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Boc | Boc₂O, NaHCO₃ | THF/H₂O | 0 °C to RT | 2-20 h | 90-95[6][7] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 °C to RT | 3-20 h | 90[6][7] |
Table 2: Amino Group Deprotection
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Boc | TFA | DCM | 0 °C to RT | 1-4 h | >90[1] |
| Boc | 4M HCl in Dioxane | 1,4-Dioxane | RT | 1-4 h | >90[1] |
| Cbz | H₂, 10% Pd/C | Methanol | RT | 1-24 h | >95[2] |
Table 3: Hydroxyl Group Protection (on N-Boc protected substrate)
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole | DCM or DMF | RT | 12-24 h | 85-95[8] |
| Benzyl (Bn) | NaH, BnBr | THF | 0 °C to RT | 12-24 h | 80-90[12] |
Table 4: Hydroxyl Group Deprotection
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| TBDMS | TBAF | THF | RT | 1-4 h | >90[8] |
| TBDMS | Acetyl Chloride (cat.) | Methanol | 0 °C to RT | 0.5-2 h | >90[10] |
| TBDMS | Oxone® | Methanol/H₂O | RT | 2.5-3 h | >90[11] |
| Benzyl (Bn) | H₂, 10% Pd/C | Ethanol | RT | 1-24 h | >95[13] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.
Protocol 2: O-TBDMS Protection of N-Boc-(3-aminocyclobutyl)methanol
Materials:
-
tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)carbamate.
Visualization of Workflows
Caption: Protecting group strategies for this compound.
Caption: Orthogonal protection workflow for selective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of (3-Aminocyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (3-aminocyclobutyl)methanol derivatives. The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable properties such as conformational rigidity and improved metabolic stability.[1] this compound serves as a versatile scaffold for the development of novel therapeutic agents.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached via two main routes starting from a common precursor, 3-aminocyclobutanecarboxylic acid. This precursor is commercially available in its cis- and trans-isomeric forms, often with a protecting group on the amine, such as a tert-butoxycarbonyl (Boc) group.
The primary synthetic pathways involve:
-
Route A: Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-protected 3-aminocyclobutanecarboxylic acid is reduced to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Route B: Derivatization of the Amino Group: The amino group of this compound can be functionalized through various reactions, including N-acylation, N-alkylation (reductive amination), and N-arylation, to generate a diverse library of derivatives.
A logical workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. Handle with extreme care under an inert atmosphere.
Synthesis of the Core Intermediate: (cis-3-Aminocyclobutyl)methanol
This protocol describes the synthesis of the cis-isomer. A similar procedure can be followed for the trans-isomer starting from trans-3-(Boc-amino)cyclobutanecarboxylic acid.
Step 1: Reduction of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid
This step involves the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.
Caption: Workflow for the reduction of the carboxylic acid.
Materials:
-
cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), 15% aqueous NaOH (same volume as water), and then water again (3 times the volume of the initial water addition).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate as a crude product, which can be used in the next step without further purification.
Step 2: Deprotection of the Amine
The Boc protecting group is removed under acidic conditions.
Materials:
-
tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM.
-
Basify the aqueous layer to pH > 10 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (cis-3-aminocyclobutyl)methanol.
Synthesis of N-Acyl Derivatives
N-acylation can be achieved by reacting the primary amine with an acylating agent such as an acid chloride or an anhydride in the presence of a base.
Protocol for N-Acetylation:
Materials:
-
(cis-3-Aminocyclobutyl)methanol
-
Acetyl chloride or acetic anhydride
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (cis-3-aminocyclobutyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-((cis-3-(hydroxymethyl)cyclobutyl)acetamide.
Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a two-step, one-pot reaction where the amine first forms an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine.
Protocol for N-Benzylation:
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
(cis-3-Aminocyclobutyl)methanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (cis-3-aminocyclobutyl)methanol (1.0 eq) in DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (cis-3-((benzylamino)methyl)cyclobutyl)methanol.
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Core Intermediates
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| cis-3-(Boc-amino)cyclobutanecarboxylic acid | tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate | 1. LiAlH₄, THF, reflux2. H₂O, NaOH(aq) | 85-95 |
| tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate | (cis-3-Aminocyclobutyl)methanol | TFA, DCM, rt | 90-98 |
| trans-3-(Boc-amino)cyclobutanecarboxylic acid | tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate | 1. LiAlH₄, THF, reflux2. H₂O, NaOH(aq) | 82-92 |
| tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate | (trans-3-Aminocyclobutyl)methanol | TFA, DCM, rt | 88-96 |
Table 2: Synthesis of N-Substituted Derivatives
| Starting Amine | Derivative Type | Acylating/Alkylating Agent | Product | Yield (%) |
| (cis-3-Aminocyclobutyl)methanol | N-Acyl | Acetyl chloride | N-((cis-3-(hydroxymethyl)cyclobutyl)acetamide | 75-85 |
| (cis-3-Aminocyclobutyl)methanol | N-Acyl | Benzoyl chloride | N-((cis-3-(hydroxymethyl)cyclobutyl)benzamide | 70-80 |
| (cis-3-Aminocyclobutyl)methanol | N-Alkyl | Benzaldehyde | (cis-3-((benzylamino)methyl)cyclobutyl)methanol | 65-75 |
| (cis-3-Aminocyclobutyl)methanol | N-Alkyl | Acetone | (cis-3-((isopropylamino)methyl)cyclobutyl)methanol | 60-70 |
| (trans-3-Aminocyclobutyl)methanol | N-Acyl | Propionyl chloride | N-((trans-3-(hydroxymethyl)cyclobutyl)propionamide | 72-82 |
| (trans-3-Aminocyclobutyl)methanol | N-Alkyl | Cyclohexanone | (trans-3-((cyclohexylamino)methyl)cyclobutyl)methanol | 63-73 |
References
Application Notes and Protocols for Coupling Reactions Involving (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions utilizing (3-aminocyclobutyl)methanol, a versatile building block in medicinal chemistry. The unique bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows for its incorporation into a diverse range of molecular scaffolds. The following sections detail common coupling reactions, including amide bond formation, reductive amination, and Buchwald-Hartwig amination, providing typical reaction conditions and expected outcomes.
Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery, and this compound readily participates in these reactions through its primary amine functionality. This allows for the introduction of the cyclobutane moiety into peptide backbones or as a substituent on carboxylic acid-containing molecules.
Quantitative Data Summary
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| EDC, HOBt | DIPEA | DMF or CH2Cl2 | 0 to RT | 70-95 | [1] |
| HATU | DIPEA | DMF | 0 to RT | 80-98 | [2] |
| Acyl Chloride | Et3N or Pyridine | CH2Cl2 or THF | 0 to RT | 75-90 | [2] |
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid derivative (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1-0.5 M).
-
Add HOBt (1.2 eq) and this compound (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture while stirring.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for Amide Coupling.
Reductive Amination
Reductive amination provides a direct method to form secondary amines by reacting the primary amine of this compound with an aldehyde or ketone in the presence of a reducing agent. This is a highly valuable transformation for introducing the (3-(hydroxymethyl)cyclobutyl)amino moiety.
Quantitative Data Summary
| Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Acetic Acid (cat.) | RT | 60-90 | [3] |
| Sodium cyanoborohydride (NaBH3CN) | Methanol | Acetic Acid (cat.) | RT | 50-85 | [4][5] |
| H2, Pd/C | Methanol or Ethanol | - | RT - 50 | 70-95 | [4] |
Experimental Protocol: Reductive Amination using STAB
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE (0.1-0.5 M).
-
Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired secondary amine.
Caption: Workflow for Reductive Amination.
Buchwald-Hartwig Amination (C-N and C-O Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[6] this compound can participate in this reaction through either its amine or alcohol functionality, allowing for the synthesis of N-aryl or O-aryl derivatives, respectively. The choice of reaction conditions, particularly the base and ligand, can influence the selectivity between N- and O-arylation.
Quantitative Data Summary
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Halide (for N-arylation) | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene or Dioxane | 80-110 | 60-90 |[6][7] | | Aryl Halide (for O-arylation) | Pd(OAc)2 / SPhos | K3PO4 | Toluene or Dioxane | 80-110 | 50-85 |[8][9] |
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Pd2(dba)3 (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium Carbonate (Cs2CO3) (1.5-2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen atmosphere
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), Cs2CO3 (1.5-2.0 eq), Pd2(dba)3 (2-5 mol%), and Xantphos (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or 1,4-dioxane (0.1-0.5 M) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Drug Discovery: Targeting the PI3K/AKT Signaling Pathway
Derivatives of aminocyclobutane are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[10] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[11][12][13] Small molecule inhibitors targeting components of this pathway, such as AKT, are therefore promising therapeutic agents.
The cyclobutane moiety can serve as a rigid scaffold to orient functional groups for optimal interaction with the target protein. For instance, the drug candidate Miransertib (ARQ 092) is a potent allosteric inhibitor of AKT and contains a 1-aminocyclobutylphenyl group.[10][14] This highlights the potential of incorporating this compound into novel kinase inhibitors. The synthetic methods described above provide a versatile toolkit for generating libraries of such compounds for structure-activity relationship (SAR) studies.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (3-Aminocyclobutyl)methanol as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-aminocyclobutyl)methanol as a key building block in the design and synthesis of potent and selective kinase inhibitors. The unique structural features of this scaffold, including its three-dimensional nature and the presence of primary amine and alcohol functionalities, offer significant advantages in medicinal chemistry for targeting the ATP-binding site of various kinases. This document details the application of this building block in the context of AKT inhibitors, provides structured quantitative data, outlines detailed experimental protocols for key in vitro assays, and includes visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action and Key Applications
This compound serves as a valuable scaffold for introducing a cyclobutane moiety into kinase inhibitors. This rigid ring system can impart favorable properties such as improved metabolic stability, reduced off-target effects, and enhanced binding affinity through optimal positioning of key pharmacophoric elements within the kinase active site.
A prominent example of a kinase inhibitor containing a related cyclobutylamine moiety is ARQ 092 (Miransertib) , an orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT.[1][2][3][4] While not a direct derivative of this compound, its structure highlights the importance of the cyclobutane ring in achieving potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] ARQ 092 binds to an allosteric site of AKT, locking the kinase in an inactive conformation and preventing its membrane translocation and subsequent activation.[2][6] This mechanism of action has demonstrated efficacy in both wild-type and mutant forms of AKT, including the E17K mutant.[1]
Data Presentation: Quantitative Summary of In Vitro Activity
The following tables summarize the key quantitative data for ARQ 092 and a related compound, ARQ 751, which also features a cyclobutylamine group.
| Kinase Target | Compound | Binding Affinity (Kd, nM) | Assay Type |
| AKT1-WT | ARQ 092 | 7.1 | Biochemical Assay |
| AKT1-WT | ARQ 751 | 1.2 | Biochemical Assay |
| AKT1-E17K | ARQ 092 | 42 | Biochemical Assay |
| AKT1-E17K | ARQ 751 | 8.6 | Biochemical Assay |
| Enzyme/Cellular Target | Compound | IC50 (nM) | Assay Type |
| AKT1 | ARQ 092 | 5.0 | Enzymatic Assay |
| AKT2 | ARQ 092 | 4.5 | Enzymatic Assay |
| AKT3 | ARQ 092 | 16 | Enzymatic Assay |
| pAKT(T308) | ARQ 092 | 62 | Cellular Assay (AN3CA cells) |
| pAKT(S473) | ARQ 092 | 40 | Cellular Assay (AN3CA cells) |
| pPRAS40(T246) | ARQ 092 | 310 | Cellular Assay (AN3CA cells) |
Experimental Protocols
I. Synthesis of a Hypothetical Kinase Inhibitor using this compound
This protocol describes a general synthetic route for coupling this compound to a heterocyclic core, a common strategy in kinase inhibitor development.
Materials:
-
This compound hydrochloride
-
A suitable heterocyclic core with a leaving group (e.g., 2-chloro-4-aminopyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for amide coupling (e.g., HATU, HOBt) or reductive amination (e.g., sodium triacetoxyborohydride) if derivatizing the methanol group.
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography).
Procedure:
-
Liberation of the Free Amine: Dissolve this compound hydrochloride in a suitable solvent like methanol or water and treat with a base (e.g., sodium bicarbonate or an ion-exchange resin) to obtain the free amine. Extract the free amine into an organic solvent and dry over anhydrous sodium sulfate.
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of the heterocyclic core (1.0 eq) in anhydrous DMF, add the free this compound (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor precursor.
-
II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of a synthesized inhibitor against a target kinase.[7][8]
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase (e.g., AKT1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of the enzyme solution (pre-diluted in kinase buffer).
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Western Blot Analysis for Cellular Pathway Inhibition
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets in a cellular context.[7]
Materials:
-
Cancer cell line with an activated target pathway (e.g., AN3CA endometrial cancer cells for AKT)
-
Cell culture medium and supplements
-
Synthesized kinase inhibitor
-
Growth factor for stimulation (e.g., IGF-1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pPRAS40, anti-PRAS40)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.
References
- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 2. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro efficacy of ARQ 092, an allosteric AKT inhibitor, on primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for the Use of (3-Aminocyclobutyl)methanol in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (3-aminocyclobutyl)methanol as a versatile building block in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. The unique structural features of the cyclobutane ring offer significant advantages in drug design, including the introduction of three-dimensionality, enhanced metabolic stability, and conformational rigidity, which are highly desirable attributes for potent and selective GPCR modulators.
Introduction to this compound in GPCR Drug Discovery
This compound is a bifunctional building block containing a primary amine and a primary alcohol separated by a cyclobutane scaffold. This arrangement provides medicinal chemists with a valuable tool to explore novel chemical space in the design of GPCR modulators. The cyclobutane moiety serves as a non-planar scaffold that can orient substituents in well-defined vectors, facilitating optimal interactions with the complex topologies of GPCR binding pockets. Its saturated nature often imparts greater metabolic stability compared to more traditional aromatic or heteroaromatic scaffolds.
The amine and alcohol functionalities serve as convenient handles for the introduction of various pharmacophoric elements and for building more complex molecular architectures. The amine can be readily acylated, alkylated, or used in reductive amination reactions, while the alcohol can be oxidized, etherified, or esterified to generate a diverse library of compounds for screening.
Application: Synthesis of a GPR120 Modulator Core
This section details a representative synthetic protocol for a core structure of a GPR120 modulator, a GPCR involved in metabolic regulation. This example illustrates how this compound can be incorporated into a drug-like scaffold.
General Reaction Scheme
Caption: Synthetic pathway for a GPR120 modulator core.
Experimental Protocol: Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Substituted carboxylic acid (e.g., 4-phenoxybenzoic acid) (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound and the substituted carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Yields and Purity
| Starting Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| 4-Phenoxybenzoic acid | HATU/DIPEA | DMF | 16 | 85 | >95% |
| 3-Chlorobenzoic acid | EDC/HOBt | DCM | 24 | 78 | >97% |
| 4-(Trifluoromethyl)benzoic acid | T3P | Ethyl Acetate | 12 | 82 | >96% |
GPCR Signaling Pathways and Modulation
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[1][2] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[1][3]
Canonical G-Protein Signaling Pathway
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of cis/trans (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry and drug development due to its constrained cyclobutane scaffold, which can impart unique conformational properties to bioactive molecules. The compound exists as two diastereomers, cis and trans, and the specific stereochemistry can significantly influence its biological activity and pharmacokinetic properties. Therefore, unambiguous determination of the stereochemistry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for distinguishing between these isomers. This application note provides a detailed protocol for the NMR spectroscopic analysis of cis- and trans-(3-Aminocyclobutyl)methanol, including predicted ¹H and ¹³C NMR data to aid in their characterization.
Principle of Stereoisomer Differentiation by NMR
The differentiation of cis and trans isomers of this compound by NMR is based on the distinct spatial arrangement of the amino and methanol substituents on the cyclobutane ring. This results in different magnetic environments for the protons and carbons in each isomer, leading to measurable differences in their chemical shifts (δ) and spin-spin coupling constants (J).
In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. These orientations affect the shielding and deshielding of the nuclei and the dihedral angles between adjacent protons, which in turn influences the magnitude of the coupling constants.
Predicted NMR Data
Due to the limited availability of public experimental NMR data for both isomers, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and computational algorithms, providing a reliable guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data for cis- and trans-(3-Aminocyclobutyl)methanol
| Proton Assignment | cis-Isomer | trans-Isomer |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| H1 (CH-CH₂OH) | ~2.3 - 2.5 | m |
| H2, H2' (CH₂) | ~1.8 - 2.0 | m |
| H3 (CH-NH₂) | ~3.3 - 3.5 | m |
| H4, H4' (CH₂) | ~1.7 - 1.9 | m |
| -CH₂OH | ~3.5 - 3.7 | d, J ≈ 6-7 |
| -NH₂ | broad s | |
| -OH | broad s |
Table 2: Predicted ¹³C NMR Data for cis- and trans-(3-Aminocyclobutyl)methanol
| Carbon Assignment | cis-Isomer | trans-Isomer |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C1 (CH-CH₂OH) | ~40 - 42 | ~38 - 40 |
| C2 (CH₂) | ~28 - 30 | ~30 - 32 |
| C3 (CH-NH₂) | ~48 - 50 | ~46 - 48 |
| C4 (CH₂) | ~28 - 30 | ~30 - 32 |
| -CH₂OH | ~65 - 67 | ~63 - 65 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices. For the hydrochloride salts, D₂O is recommended.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.[1]
NMR Data Acquisition
The following are generalized protocols and instrument-specific parameters may need to be optimized.[2]
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-80 ppm.
2D NMR Spectroscopy (for detailed analysis):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which can provide definitive proof of stereochemistry. For the cis-isomer, NOE correlations are expected between the protons on C1 and C3.
Data Analysis and Interpretation
-
Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Tables 1 and 2. The methine protons (H1 and H3) and carbons (C1 and C3) are expected to show the most significant differences between the cis and trans isomers.
-
Coupling Constant Analysis: Analyze the multiplicity and coupling constants of the signals. The magnitude of the vicinal (³J) coupling constants between the methine protons and the adjacent methylene protons can provide information about the dihedral angles and thus the stereochemistry.
-
2D NMR Analysis: Use COSY, HSQC, and HMBC spectra to confirm the assignment of all proton and carbon signals. NOESY spectra are particularly useful for confirming the cis configuration through the observation of through-space interactions between the C1 and C3 protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of cis and trans this compound.
Caption: Experimental workflow for NMR analysis.
Logical Relationships in NMR-based Structure Elucidation
The following diagram illustrates the logical connections between different NMR experiments and the structural information derived from them.
Caption: Logical flow of NMR data interpretation.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of cis- and trans-(3-Aminocyclobutyl)methanol. By combining 1D and 2D NMR experiments and comparing the acquired data with predicted spectral parameters, researchers can confidently determine the isomeric purity of their samples. This ensures the use of the correct stereoisomer in subsequent research and development activities, which is crucial for achieving desired biological outcomes and ensuring the quality of pharmaceutical compounds.
References
Application Notes and Protocols: X-ray Crystallography of (3-Aminocyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol derivatives are a class of small molecules with significant potential in medicinal chemistry and drug discovery. Their rigid cyclobutane scaffold provides a unique three-dimensional architecture that can be exploited for the design of potent and selective enzyme inhibitors and receptor modulators. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these molecules, providing critical insights into their conformation, stereochemistry, and intermolecular interactions. This information is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
These application notes provide a comprehensive overview of the protocols and data analysis involved in the X-ray crystallography of this compound derivatives. While specific crystallographic data for this class of compounds is not widely available in the public domain, this document presents a representative dataset and detailed experimental procedures based on established methodologies for similar small molecules.
Data Presentation
The following table summarizes hypothetical crystallographic data for a representative N-acyl derivative of this compound. This data is illustrative of typical values obtained for small organic molecules and serves as a template for data presentation.
Table 1: Representative Crystallographic Data for an N-acyl-(3-aminocyclobutyl)methanol Derivative
| Parameter | Value |
| Empirical Formula | C₁₂H₁₅NO₂ |
| Formula Weight | 205.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 20.567(8) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1092.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.248 |
| Absorption Coeff. (mm⁻¹) | 0.087 |
| F(000) | 440 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
Crystallization of this compound Derivatives
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following are common crystallization techniques suitable for small amine compounds.
a. Slow Evaporation
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile) in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (room temperature or in a refrigerator).
-
Monitor the vial for crystal growth over several days to weeks.
b. Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound (1-5 mg) in a small volume (10-50 µL) of a relatively low-volatility solvent in a small, open container (e.g., a small test tube or a depression in a crystallization plate).
-
Place this container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble) to the bottom of the larger vessel, ensuring it does not mix with the compound's solution.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually decreasing the compound's solubility and promoting crystallization.
c. Solvent Layering
-
Dissolve the compound in a small amount of a dense, "good" solvent.
-
Carefully layer a less dense, "poor" solvent on top of the solution, minimizing mixing at the interface.
-
Crystals may form at the interface as the solvents slowly mix.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Mandatory Visualizations
Signaling Pathway Diagram
This compound derivatives, with their rigid and tunable structures, are promising scaffolds for targeting various signaling pathways implicated in disease. One such pathway of high relevance in oncology is the Hedgehog signaling pathway.
Caption: The Hedgehog signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the X-ray crystallography of this compound derivatives.
Caption: General workflow for X-ray crystallography analysis.
Application Notes and Protocols for the Purification of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of (3-Aminocyclobutyl)methanol, a key building block in pharmaceutical synthesis. The methods described herein are designed to address common impurities, including stereoisomers, and to achieve high levels of chemical and enantiomeric purity.
Introduction
This compound is a bifunctional cycloalkane derivative utilized in the synthesis of various pharmaceutically active compounds. Its structure, containing both a primary amine and a primary alcohol, along with two chiral centers, presents specific challenges for purification. Common impurities may include diastereomers (cis/trans isomers), enantiomers, unreacted starting materials, and reaction byproducts. The selection of an appropriate purification strategy is critical to ensure the quality, efficacy, and safety of downstream products. This guide outlines three primary purification techniques: crystallization, column chromatography, and distillation.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of various purification methods for this compound and its derivatives. The data presented is compiled from analogous purifications and general laboratory principles, as specific quantitative data for this compound is not extensively published.
| Purification Method | Target Form | Typical Purity | Typical Yield | Key Parameters |
| Recrystallization | Hydrochloride Salt | >99% | 70-90% | Solvent system (e.g., Methanol/Ethanol, Isopropanol), cooling rate, final temperature. |
| Fractional Crystallization | Hydrochloride Salt | >98% (isomer separation) | 50-70% | Solvent choice (e.g., Methanol), temperature gradient, seeding. |
| Silica Gel Chromatography | Free Base or Protected | >95% (chemical purity) | 60-80% | Stationary phase (e.g., silica gel, amine-functionalized silica), mobile phase (e.g., DCM/Methanol, Hexane/Ethyl Acetate with amine modifier). |
| Chiral Chromatography | Free Base or Protected | >99% ee | 50-70% | Chiral stationary phase (e.g., polysaccharide-based), mobile phase (e.g., Hexane/Ethanol/DEA). |
| Vacuum Distillation | Free Base | >98% | 60-85% | Pressure (vacuum level), temperature, fraction collection range. |
Experimental Protocols
Purification by Recrystallization of the Hydrochloride Salt
Recrystallization is a highly effective method for purifying solid compounds. For this compound, which is often isolated as a hydrochloride salt, this technique can significantly enhance chemical purity by removing process-related impurities.
Protocol: Recrystallization from Isopropanol
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, suspend the crude this compound hydrochloride in a minimal amount of isopropanol. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximal recovery, further cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Separation of Cis/Trans Isomers by Fractional Crystallization
The synthesis of this compound can result in a mixture of cis and trans diastereomers. These isomers can often be separated by fractional crystallization of their hydrochloride salts due to differences in their solubility in specific solvents.[1]
Protocol: Fractional Crystallization from Methanol
-
Dissolution: Dissolve the mixture of cis- and trans-(3-Aminocyclobutyl)methanol hydrochloride in a minimum amount of hot methanol.
-
Selective Precipitation: Allow the solution to cool slowly. The less soluble isomer (often the trans isomer) will crystallize first. Monitor the crystallization process.
-
First Crop Isolation: Once a significant amount of the first isomer has crystallized, collect the crystals by vacuum filtration.
-
Second Crop Isolation: Concentrate the mother liquor by partially evaporating the solvent and cool again to induce crystallization of the more soluble isomer.
-
Purity Analysis: Analyze the purity of each crop using an appropriate analytical method (e.g., HPLC, NMR) to determine the diastereomeric ratio.
-
Re-crystallization (if necessary): If the desired purity is not achieved, re-crystallize the respective fractions using the same procedure.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For amines like this compound, specialized stationary phases or mobile phase additives are often employed to improve separation and peak shape.
Protocol: Silica Gel Flash Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound (as the free base) in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase system. A common system for amines is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) can be added to the mobile phase.[2]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Chiral Preparative HPLC for Enantiomeric Separation
For the separation of enantiomers, chiral chromatography is required. The following is a general guideline that requires optimization for the specific enantiomers of this compound.
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.
-
Method Development: Optimize the separation on an analytical scale by varying the mobile phase composition and flow rate to achieve baseline resolution of the enantiomers.
-
Scale-up: Scale up the analytical method to a preparative scale by increasing the column diameter, sample load, and flow rate proportionally.
-
Fraction Collection: Collect the separated enantiomer fractions using a fraction collector triggered by UV detection.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Purification by Vacuum Distillation
For the free base of this compound, which is a liquid at room temperature, vacuum distillation is a suitable method for purification, especially for removing non-volatile impurities and separating components with different boiling points. This technique is particularly useful for compounds that may decompose at their atmospheric boiling point.[3][4][5]
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask with a magnetic stir bar, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction in separate receiving flasks.
-
Termination: Once the distillation is complete, cool the system to room temperature before slowly releasing the vacuum.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A workflow diagram illustrating the decision-making process for selecting an appropriate purification method.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of a solid compound by recrystallization.
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Incorporating an Aminocyclobutane Scaffold
Introduction
The Janus Kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, making JAK inhibitors a promising therapeutic class.
Application Notes
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for signal transduction for a wide array of cytokines and growth factors. The pathway consists of three main components: a cell surface receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][2]
Mechanism of Action:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The JAK family includes four members: JAK1, JAK2, JAK3, and TYK2.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.
-
STAT Recruitment and Phosphorylation: STAT proteins are recruited to these phosphotyrosine sites via their SH2 domains and are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[1][2]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]
Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and atopic dermatitis.[3][4]
Therapeutic Rationale for Selective JAK1 Inhibition
Different JAK isoforms pair with specific cytokine receptors to mediate distinct biological signals. For instance, JAK1 is involved in the signaling of many pro-inflammatory cytokines.[5] In contrast, JAK2 homodimers are crucial for erythropoietin and thrombopoietin signaling, which are essential for red blood cell and platelet formation. Therefore, a selective JAK1 inhibitor is hypothesized to provide therapeutic benefits by blocking inflammatory cytokine signaling while minimizing hematological side effects associated with JAK2 inhibition.[5] The clinical candidate PF-04965842 was developed as a selective JAK1 inhibitor for the treatment of autoimmune diseases.[5]
Illustrative SAR of Aminocyclobutane-Containing JAK1 Inhibitors
The development of PF-04965842 began with the known pan-JAK inhibitor, tofacitinib, which features a 3-aminopiperidine linker.[5] Researchers at Pfizer systematically replaced this linker with various diamine-substituted cycloalkanes to explore the impact on potency and selectivity. This led to the discovery that a cis-3-aminocyclobutane moiety provided a significant improvement in selectivity for JAK1 over other JAK isoforms.[5]
Key SAR findings from the study by Vazquez et al. (2018) include:[5]
-
Cycloalkane Ring Size and Stereochemistry: Replacement of the piperidine ring in tofacitinib with a cis-1,3-diaminocyclobutane (as in compound 3 ) maintained potent JAK1 inhibition and significantly improved selectivity against JAK2 and JAK3. The corresponding trans-isomer was less potent.
-
Substitution on the Cyclobutane Amine: The nature of the substituent on the second amino group of the cyclobutane ring was found to be critical for activity. A propylsulfonamide group (as in the final clinical candidate 25 , PF-04965842) provided optimal potency and selectivity.
-
N-Methyl Group: The methyl group on the nitrogen atom linking the cyclobutane ring to the pyrrolo[2,3-d]pyrimidine core was found to be important for maintaining potency.
These findings highlight the utility of the aminocyclobutane scaffold as a rigid and tunable linker in kinase inhibitor design, enabling the optimization of both potency and selectivity.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity of key compounds from the SAR study of aminocyclobutane-containing JAK1 inhibitors.[5] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: SAR of the Cycloalkyl Linker
| Compound | Linker | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | (R)-3-aminopiperidine | 1.2 | 20 | 43 | 340 |
| 3 | cis-1,3-diaminocyclobutane | 3.9 | 1000 | 2500 | 10000 |
| 4 | trans-1,3-diaminocyclobutane | 21 | 3800 | >10000 | >10000 |
Table 2: SAR of the Sulfonamide Substituent on the cis-Aminocyclobutane Ring
| Compound | R Group (Sulfonamide) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 22 | Methyl | 1.6 | 130 | 1100 | 3000 |
| 23 | Ethyl | 1.1 | 87 | 1000 | 3600 |
| 25 (PF-04965842) | Propyl | 0.9 | 83 | 1900 | 5600 |
| 26 | Isopropyl | 2.1 | 240 | >10000 | >10000 |
Experimental Protocols
Protocol 1: Synthesis of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
This protocol describes the synthesis of the clinical candidate PF-04965842, adapted from the procedures reported by Vazquez et al.[5]
Step 1: Synthesis of tert-butyl {cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}carbamate
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in 1-butanol (20 mL) is added tert-butyl (cis-3-(methylamino)cyclobutyl)carbamate (1.4 g, 7.2 mmol) and N,N-diisopropylethylamine (2.3 mL, 13 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired product.
Step 2: Boc Deprotection
-
The product from Step 1 (1.5 g, 4.7 mmol) is dissolved in dichloromethane (15 mL).
-
Trifluoroacetic acid (5 mL) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure. The residue is dissolved in water and basified with 1N NaOH solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine.
Step 3: Sulfonylation
-
To a solution of the diamine from Step 2 (1.0 g, 4.6 mmol) in dichloromethane (20 mL) at 0 °C is added triethylamine (0.96 mL, 6.9 mmol).
-
Propane-1-sulfonyl chloride (0.56 mL, 5.1 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (dichloromethane/methanol gradient) to yield N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).
Protocol 2: In Vitro JAK1 Enzymatic Assay
This protocol outlines a general procedure for determining the IC50 values of test compounds against JAK1, based on luminescence-based ATP detection assays.[6][7]
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution starting from a 10 mM stock is prepared. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer containing the appropriate concentrations of JAK1 enzyme and peptide substrate.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well of the compound-containing plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK1. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells (DMSO vehicle control for 0% inhibition and a no-enzyme control for 100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for SAR studies.
Caption: Key SAR findings for JAK1 inhibitors.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective JAK1 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Pharmacophore Modeling with the Aminocyclobutane Methanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the aminocyclobutane methanol scaffold in pharmacophore modeling for drug discovery. The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for developing selective ligands. This document outlines a detailed workflow from initial library design to computational modeling and experimental validation.
Introduction to the Aminocyclobutane Methanol Scaffold
The (1-aminocyclobutyl)methanol moiety is a versatile building block in medicinal chemistry. Its compact and rigid structure allows for the precise positioning of key pharmacophoric features—a primary amine, a hydroxyl group, and the cyclobutane core itself—in three-dimensional space. This conformational constraint can lead to improved binding affinity and selectivity for target proteins, such as kinases and integrins, by reducing the entropic penalty upon binding. The amino and hydroxyl groups can serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at the active site of many enzymes.
Application: Development of Novel Kinase Inhibitors
This protocol will focus on a hypothetical case study: the development of novel inhibitors targeting a specific protein kinase, a common target class in oncology and immunology. The aminocyclobutane methanol scaffold will serve as the central structural element for a library of potential inhibitors.
Ligand-Based Pharmacophore Modeling Workflow
A ligand-based approach is employed when the 3D structure of the target protein is unknown or when a set of known active ligands is available. The goal is to identify the common chemical features responsible for the biological activity.
Caption: Ligand-Based Pharmacophore Workflow
Experimental Protocols
General Synthesis of Aminocyclobutane Methanol Derivatives
The synthesis of a library of aminocyclobutane methanol derivatives can be achieved through various synthetic routes. A common approach involves the modification of the primary amine of (1-aminocyclobutyl)methanol with a variety of substituents (R groups) to explore the chemical space around the scaffold.
Protocol 1: Amide Coupling
-
To a solution of (1-aminocyclobutyl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a termination buffer containing EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using graphing software.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values.
Data Presentation
The following table represents hypothetical data for a series of aminocyclobutane methanol derivatives tested against a target kinase and a cancer cell line.
| Compound ID | R-Group | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| ACM-01 | Phenyl | 150 | 1.2 |
| ACM-02 | 4-Chlorophenyl | 75 | 0.8 |
| ACM-03 | 3,4-Dichlorophenyl | 30 | 0.5 |
| ACM-04 | 4-Methoxyphenyl | 250 | 2.5 |
| ACM-05 | Naphthyl | 50 | 0.6 |
| ACM-06 | Pyridin-3-yl | 120 | 1.0 |
Pharmacophore Model Generation
Based on the structure-activity relationship (SAR) data from the table, a pharmacophore model can be generated. The most active compounds (e.g., ACM-03 and ACM-05) would be used to define the key features.
Caption: Hypothetical Pharmacophore Model
This hypothetical model suggests the importance of a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the hydroxyl), a hydrophobic feature (the cyclobutane ring), and an aromatic feature (from the R-group) for potent inhibitory activity.
Structure-Based Pharmacophore Modeling Workflow
If the 3D structure of the target protein is available, a structure-based approach can provide more detailed insights into the binding interactions.
Caption: Structure-Based Pharmacophore Workflow
Conclusion
The aminocyclobutane methanol scaffold provides a rigid and versatile platform for the design of potent and selective inhibitors. By combining computational pharmacophore modeling with robust experimental validation, researchers can efficiently explore the chemical space around this scaffold to identify promising lead candidates for drug development. The protocols and workflows outlined in these application notes serve as a comprehensive guide for initiating such a drug discovery program.
Application Notes: In Vitro Biological Evaluation of (3-Aminocyclobutyl)methanol Analogs
These application notes provide a comprehensive guide for the initial in vitro biological characterization of novel (3-Aminocyclobutyl)methanol analogs. The protocols outlined are designed for researchers, scientists, and drug development professionals to assess the cytotoxic potential, enzyme inhibitory activity, and effects on cellular signaling pathways of this chemical series. Given that novel small molecules are frequently investigated as enzyme inhibitors, the described methodologies focus on a hypothetical kinase inhibition model.[1]
The preliminary evaluation of any novel compound series, such as this compound analogs, begins with assessing its general cytotoxicity to understand the therapeutic window.[2][3] Subsequently, specific enzyme activity assays are employed to determine the potency and selectivity of the compounds against their intended target.[4][5] Finally, downstream effects on relevant signaling pathways are investigated to confirm the mechanism of action within a cellular context.[6][7]
Hypothetical Mechanism of Action:
This compound analogs are hypothesized to act as inhibitors of a key signaling kinase (e.g., a receptor tyrosine kinase, RTK). By binding to the ATP-binding site of the kinase domain, the analog prevents the phosphorylation and subsequent activation of downstream signaling proteins. This inhibition can disrupt pathways responsible for cell proliferation and survival, making these compounds potential candidates for anti-cancer therapies.
Diagram 1: Hypothetical signaling pathway inhibited by a this compound analog.
Quantitative Data Summary
The following tables present representative data from in vitro assays for a hypothetical series of this compound analogs. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines. Data are presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM) following 48-hour treatment. Lower values indicate higher cytotoxicity.
| Compound ID | Cell Line A (e.g., A549) IC50 (µM) | Cell Line B (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., HEK293) IC50 (µM) |
| Analog-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | > 100 |
| Analog-002 | 5.8 ± 0.7 | 8.1 ± 0.9 | 85.3 ± 9.4 |
| Analog-003 | 2.1 ± 0.3 | 3.5 ± 0.4 | 45.7 ± 5.2 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.6 ± 0.6 |
Table 2: In Vitro Kinase Inhibition by this compound Analogs. Data are presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Assays were performed using a luminescence-based kinase assay.[4]
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Analog-001 | 850 ± 75 | > 10,000 | > 10,000 |
| Analog-002 | 120 ± 15 | 2,500 ± 300 | > 10,000 |
| Analog-003 | 15 ± 2.2 | 850 ± 98 | 6,200 ± 750 |
| Staurosporine | 8 ± 1.1 | 15 ± 2.5 | 25 ± 3.1 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[2][3]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (specific to cell line)
-
This compound analogs, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 48 or 72 hours.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity and is detected via a luminescent signal.[4]
Materials:
-
Recombinant kinase of interest and its specific substrate peptide
-
ATP
-
This compound analogs dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test analogs in the kinase assay buffer.
-
Kinase Reaction Setup: In a white assay plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[4]
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[4]
Diagram 3: Workflow for the luminescence-based kinase inhibition assay.[4]
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the expression or phosphorylation state of specific proteins in a signaling pathway following treatment with a test compound.[7][9]
Materials:
-
6-well cell culture plates
-
Cells and complete growth medium
-
This compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of the analog for the specified time. Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well.[9]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at high speed to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9] The next day, wash the membrane three times with TBST for 5 minutes each. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH) to compare protein levels across samples.[7]
Diagram 4: Standard workflow for Western blot analysis.[7]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
(3-Aminocyclobutyl)methanol: A Conformationally Restricted Bioisostere for the Piperidine Ring
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and drug discovery.
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility. However, its flexibility and potential for metabolic liabilities, such as N-dealkylation or ring oxidation, can present challenges during drug development. Bioisosteric replacement is a powerful strategy to mitigate these issues, aiming to retain or improve biological activity while optimizing pharmacokinetic and safety profiles. This document introduces (3-aminocyclobutyl)methanol as a promising, conformationally restricted bioisostere for piperidine and provides detailed protocols for its comparative evaluation.
The core concept behind this bioisosteric replacement is the introduction of a rigid cyclobutane ring to mimic the spatial orientation of the nitrogen and an adjacent substituent on the piperidine ring. The aminomethyl group (-CH2NH-) of this compound can be conceptually overlaid with the nitrogen and C2/C6 position of a piperidine ring, while the hydroxymethyl group (-CH2OH) can be functionalized to introduce the desired substituents. This rigidification can lead to improved target binding by reducing the entropic penalty of conformational restriction upon binding and may also enhance metabolic stability by sterically shielding the nitrogen atom.
Conceptual Framework for Bioisosteric Replacement
The replacement of a piperidine ring with a this compound scaffold can be visualized as a strategy to impart conformational rigidity and explore new chemical space. This approach can be particularly beneficial in optimizing lead compounds where the piperidine moiety is a known source of metabolic instability or where a more defined three-dimensional structure could enhance target engagement.
Caption: Bioisosteric replacement workflow.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
To evaluate the effectiveness of this compound as a piperidine bioisostere, a head-to-head comparison of a parent compound containing a piperidine ring and its analog with the cyclobutane moiety is essential. The following tables summarize the key parameters that should be assessed.
Table 1: Physicochemical Properties
| Property | Piperidine Analog | This compound Analog | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of the cyclobutane ring and linker. |
| clogP / logD | Variable | Potentially Lower | The introduction of a more polar, rigid scaffold can decrease lipophilicity. |
| Aqueous Solubility | Variable | Potentially Higher | Increased polarity and hydrogen bonding capacity may improve solubility. |
| pKa (of the amine) | ~8.5 - 11 | ~9 - 10.5 | The electronic environment of the cyclobutane may slightly alter the basicity of the amine. |
| Polar Surface Area (PSA) | Lower | Higher | The presence of the hydroxyl group and the constrained amine can increase PSA. |
Table 2: In Vitro ADME Properties
| Property | Piperidine Analog | This compound Analog | Rationale for Improvement |
| Metabolic Stability (t½ in liver microsomes) | Lower | Potentially Higher | The rigid cyclobutane scaffold can sterically hinder metabolic enzymes, reducing N-dealkylation and ring oxidation. |
| CYP450 Inhibition (IC50) | Variable | Potentially Lower Inhibition | Altered shape and electronics may reduce off-target binding to cytochrome P450 enzymes. |
| hERG Inhibition (IC50) | Variable | Potentially Lower Inhibition | Changes in lipophilicity and shape can mitigate binding to the hERG channel. |
| Plasma Protein Binding (%) | Variable | Potentially Lower | A decrease in lipophilicity often correlates with lower plasma protein binding. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific compounds being tested.
Synthesis of this compound Derivatives
The synthesis of the target this compound analog will depend on the specific structure of the parent compound. A general synthetic workflow is proposed below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Aminocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Aminocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-oxocyclobutanecarboxylic acid or cyclobutane-1,3-dicarboxylic acid. These are commercially available and can be converted to the target molecule through a series of well-established reactions.
Q2: How can I control the stereochemistry (cis/trans isomer ratio) of the final product?
A2: The stereochemistry of this compound is often determined by the stereochemistry of the starting material or by the reaction conditions of certain steps, such as reduction. Separation of cis and trans isomers can be challenging and may require chromatographic techniques. For instance, in related syntheses, separation of diastereomeric amide derivatives followed by hydrolysis has been employed to obtain isomerically pure products.
Q3: What are the key reaction steps in the synthesis of this compound from 3-oxocyclobutanecarboxylic acid?
A3: A potential synthetic route involves the following key steps:
-
Protection of the ketone: The ketone functionality is typically protected to prevent side reactions in subsequent steps.
-
Formation of an amide or ester: The carboxylic acid is converted to an amide or ester.
-
Introduction of the amino group: This can be achieved through reductive amination of the ketone (after deprotection) or conversion of the carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement.
-
Reduction of the carbonyl group: The ester or amide is reduced to the corresponding alcohol.
Q4: What are the most critical factors affecting the overall yield?
A4: The following factors are critical for maximizing the yield:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, reaction time, and choice of reagents and solvents must be carefully optimized for each step.
-
Efficiency of purification: Inefficient purification at intermediate steps can result in the loss of material and carryover of impurities.
-
Stereochemical control: Poor control over stereochemistry can lead to the formation of undesired isomers, reducing the yield of the target isomer.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of the Carboxylic Acid/Ester to the Alcohol
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. - Use a stronger reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). Borane (BH₃) can also be effective for reducing carboxylic acids.[1] - Ensure the reducing agent is fresh and has not been deactivated by moisture. |
| Side Reactions | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature carefully, as higher temperatures can sometimes lead to the formation of byproducts. |
| Difficult Product Isolation | - Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH or using a different extraction solvent. - For highly water-soluble products, multiple extractions or continuous extraction may be necessary. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Incomplete protection/deprotection | - Ensure complete reaction by monitoring with TLC or GC-MS. - Adjust reaction conditions (time, temperature, reagent stoichiometry) for protection and deprotection steps. |
| Over-reduction | - Use a milder reducing agent if other functional groups are present and susceptible to reduction. - Carefully control the stoichiometry of the reducing agent. |
| Rearrangement or Ring-Opening | - Certain reagents or harsh reaction conditions can induce rearrangements of the cyclobutane ring. Use milder conditions where possible. |
Problem 3: Difficulty in Separating Cis and Trans Isomers
| Potential Cause | Suggested Solution |
| Similar Physical Properties | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. - Derivatize the isomers to form diastereomers with more distinct physical properties, which can then be separated by chromatography or crystallization. The separating auxiliary can be removed in a subsequent step. |
| Co-crystallization | - Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate). |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Oxocyclobutanecarboxylic Acid (Illustrative Pathway)
This protocol outlines a potential pathway and may require optimization.
Step 1: Protection of the Ketone and Esterification
-
To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the acid, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent.
-
The ketone can be protected as a ketal by reacting the ester with ethylene glycol in the presence of an acid catalyst.
Step 2: Introduction of the Amino Group (via Reductive Amination after Deprotection)
-
Deprotect the ketone under acidic conditions.
-
Dissolve the keto-ester in a suitable solvent (e.g., methanol).
-
Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a reducing agent (e.g., sodium cyanoborohydride) in portions at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Work up the reaction by quenching the excess reducing agent and extracting the product.
Step 3: Reduction of the Ester to the Alcohol
-
Dissolve the amino-ester intermediate in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of a strong reducing agent like LiAlH₄.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by chromatography or distillation to obtain this compound.
Visualizations
Caption: A potential workflow for the synthesis of this compound.
References
Technical Support Center: Aminocyclobutane Ring Formation
Welcome to the technical support center for aminocyclobutane ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of aminocyclobutane rings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to assist in your synthetic endeavors.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of aminocyclobutanes via common methods.
A. [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings, but it can be plagued by issues of stereoselectivity and the formation of unwanted side products.
Question 1: My [2+2] photocycloaddition is resulting in a low yield of the desired aminocyclobutane product. What are the common causes and how can I improve the yield?
Answer:
Low yields in [2+2] photocycloadditions can stem from several factors. Here’s a troubleshooting guide:
-
Oxygen Quenching: The triplet excited state of the alkene, which is crucial for the cycloaddition, can be quenched by molecular oxygen. This leads to the formation of singlet oxygen and other side products, reducing the efficiency of the desired reaction.[1]
-
Solution: Thoroughly deoxygenate your reaction mixture before and during irradiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[1]
-
-
Inappropriate Wavelength: The wavelength of the UV light source is critical. If the wavelength is too energetic, it can lead to photodegradation of the starting materials or the product.
-
Solution: Use a light source with a wavelength that selectively excites the alkene substrate without causing unwanted side reactions. This may require screening different lamps or using filters to narrow the emission spectrum.
-
-
Low Quantum Yield: The intrinsic quantum yield of the cycloaddition might be low.
-
Solution: The use of a triplet sensitizer, such as acetone or benzophenone, can improve the efficiency of intersystem crossing to the reactive triplet state, thereby increasing the quantum yield.[2]
-
-
cis/trans Isomerization: A common competing reaction is the cis/trans isomerization of the alkene, which does not lead to the desired cyclobutane product.[2]
-
Solution: Optimizing the reaction temperature and solvent can sometimes favor cycloaddition over isomerization. In some cases, using a sensitizer can also help to populate the triplet state that leads more efficiently to the cycloadduct.
-
Question 2: I am observing a mixture of stereoisomers (diastereomers and/or enantiomers) in my [2+2] photocycloaddition. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a common challenge in [2+2] photocycloadditions. The stereochemical outcome is often determined by the stability of the 1,4-biradical intermediate.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting alkenes can induce facial selectivity, leading to the preferential formation of one enantiomer.
-
Chiral Catalysts: The use of chiral photosensitizers or chiral Lewis acids can create a chiral environment around the reactants, influencing the stereochemical outcome of the cycloaddition.[3]
-
Reaction in a Chiral Environment: Performing the reaction in a chiral solvent or within a crystalline solid state where the molecules are pre-organized can also lead to improved stereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the more stable stereoisomer.
Logical Workflow for Troubleshooting Poor Stereoselectivity in [2+2] Photocycloaddition:
Caption: Troubleshooting workflow for poor stereoselectivity.
B. Pyrrolidine Ring Contraction
The contraction of pyrrolidine rings to form cyclobutanes is a powerful synthetic strategy, but it can be accompanied by the formation of undesired side products.
Question 3: My pyrrolidine ring contraction is giving a significant amount of an alkene side product instead of the desired aminocyclobutane. What is causing this and how can I minimize it?
Answer:
The formation of an alkene side product is a common issue in pyrrolidine ring contractions that proceed through a 1,4-biradical intermediate. This side reaction is known as β-fragmentation.[4][5][6]
-
Reaction Mechanism: The reaction typically involves the in-situ generation of a reactive intermediate (e.g., a 1,1-diazene from the pyrrolidine) which then extrudes nitrogen to form a 1,4-biradical. This biradical can either cyclize to form the desired cyclobutane or undergo β-fragmentation to yield an alkene and another radical species.[5][6]
-
Minimizing β-Fragmentation:
-
Substituent Effects: The stability of the potential radical fragments plays a crucial role. Electron-donating groups on the pyrrolidine ring can stabilize the biradical intermediate and favor cyclization.
-
Reaction Temperature: The temperature can influence the partitioning between cyclization and fragmentation. While heating is often necessary to initiate the reaction, excessively high temperatures may favor the fragmentation pathway. Careful optimization of the reaction temperature is crucial.[5]
-
Radical Scavengers: While seemingly counterintuitive for a radical reaction, in some cases, the presence of a radical scavenger can suppress unwanted side reactions that propagate from the fragmentation products. However, this must be approached with caution as it can also inhibit the desired reaction.
-
Question 4: The yield of my pyrrolidine ring contraction is low, and I am recovering a lot of starting material or observing the formation of an imine. What could be the problem?
Answer:
Low conversion or the formation of an imine suggests an issue with the initial activation of the pyrrolidine.
-
Incomplete Reagent Activation: The reagents used to initiate the ring contraction (e.g., hypervalent iodine reagents) may not be fully active or may be consumed by side reactions.
-
Solution: Ensure the quality and stoichiometry of your reagents. For instance, when using hydroxy(tosyloxy)iodobenzene (HTIB), using an excess of an ammonia surrogate like ammonium carbamate can suppress the oxidation of the pyrrolidine to an imine by free HTIB.[5]
-
-
Solubility Issues: The starting pyrrolidine may have poor solubility in the reaction solvent at lower temperatures, leading to incomplete reaction.[5]
-
Solution: Choose a solvent in which the starting material is sufficiently soluble at the reaction temperature. In some cases, a brief period of heating to dissolve the starting material followed by reaction at a lower temperature can be effective.[5]
-
Reaction Pathway for Pyrrolidine Ring Contraction and Side Reaction:
Caption: Pyrrolidine ring contraction pathway and β-fragmentation.
C. Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a classic method for the synthesis of pyrrolidines and can be adapted for aminocyclobutane synthesis. However, its radical nature can lead to challenges in controlling selectivity.
Question 5: My Hofmann-Löffler-Freytag reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The regioselectivity of the HLF reaction is determined by the intramolecular 1,5-hydrogen atom transfer (HAT) step. The reaction typically favors the formation of a six-membered transition state, leading to abstraction of a δ-hydrogen.
-
Substrate Design: The substitution pattern on the alkyl chain of the N-haloamine is the primary factor controlling regioselectivity. Placing activating groups (e.g., phenyl) or electron-withdrawing groups at specific positions can influence the position of hydrogen atom abstraction.
-
Steric Hindrance: Introducing steric bulk near a particular C-H bond can disfavor its abstraction, thereby directing the radical to another position.
-
Conformational Control: For cyclic substrates, the conformational rigidity of the molecule can pre-organize the substrate for a specific HAT, leading to high regioselectivity.
Question 6: I am observing significant amounts of elimination or over-halogenation products in my HLF reaction. What can I do to suppress these side reactions?
Answer:
Elimination and over-halogenation are common side reactions in the HLF reaction.
-
Elimination: This can occur from the intermediate alkyl radical or the final product.
-
Solution: Running the reaction at lower temperatures and using a less basic workup can sometimes reduce elimination.
-
-
Over-halogenation: The halogenating agent can react with the product or other positions on the starting material.
-
Solution: Careful control of the stoichiometry of the halogenating agent is crucial. Using N-iodosuccinimide (NIS) under visible light has been shown to be a milder alternative to traditional HLF conditions, often leading to cleaner reactions with less over-halogenation.
-
II. Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature to help guide your reaction optimization.
Table 1: Solvent Effects on the Diastereoselectivity of a Visible-Light Photocatalyzed [2+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | Yield of Cyclobutane (%) | Diastereomeric Ratio (d.r.) |
| Acetonitrile | 37.5 | 82 | 8:1 |
| Dichloromethane | 8.9 | 75 | 7:1 |
| Tetrahydrofuran | 7.5 | 68 | 6:1 |
| Toluene | 2.4 | 55 | 4:1 |
Data adapted from a representative visible-light photocatalyzed [2+2] cycloaddition of a dehydroamino acid with a styrene derivative.[7]
Table 2: Effect of Hypervalent Iodine Reagent on Pyrrolidine Ring Contraction Yield
| Hypervalent Iodine Reagent | Yield of Cyclobutane (%) | Yield of β-fragmentation product (%) |
| HTIB | 69 | 9 |
| PIDA | 45 | 15 |
Data adapted from a study on the stereoselective synthesis of cyclobutanes by contraction of pyrrolidines.[4] (HTIB = Hydroxy(tosyloxy)iodobenzene, PIDA = Phenyliodine diacetate)
III. Experimental Protocols
A. General Protocol for Visible-Light Photocatalyzed [2+2] Cycloaddition of a Dehydroamino Acid
This protocol is adapted from the work of Stinglhamer et al. for the synthesis of cyclobutane α-amino acid derivatives.[7][8]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the dehydroamino acid (1.0 equiv.), the styrene derivative (1.5 equiv.), and the photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆, 2 mol %) in the desired solvent (e.g., acetonitrile, 0.2 M).
-
Deoxygenation: Seal the vial and deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Irradiation: Place the vial in a photoreactor equipped with blue LEDs (λ = 450 nm) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminocyclobutane derivative.
B. General Protocol for Stereoselective Pyrrolidine Ring Contraction using a Hypervalent Iodine Reagent
This protocol is based on the work of Antonchick and coworkers.[4][5][6]
-
Reaction Setup: To a solution of the substituted pyrrolidine (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (8.0 equiv.) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and logical workflows.
Diagram 1: General Mechanism of a Sensitized [2+2] Photocycloaddition
Caption: Sensitized [2+2] photocycloaddition pathway.
Diagram 2: Logical Flow for Optimizing Pyrrolidine Ring Contraction
Caption: Optimizing pyrrolidine ring contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of (3-Aminocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3-Aminocyclobutyl)methanol.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and plausible route for the scale-up synthesis of this compound starts from a readily available cyclobutane precursor, such as a 3-oxocyclobutanecarboxylate or 3-oxocyclobutanecarbonitrile. A representative multi-step synthesis is outlined below and involves oximation, reduction of the oxime and the nitrile/ester, followed by protection and deprotection steps.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
The main challenges in scaling up the synthesis of this compound include:
-
Stereocontrol: Achieving the desired cis/trans isomeric ratio of the final product can be challenging during the reduction steps.
-
Handling of Hazardous Reagents: The use of reagents like sodium borohydride and catalytic hydrogenation requires strict safety protocols at an industrial scale.
-
Exotherm Management: Reduction reactions, in particular, can be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[1]
-
Product Isolation and Purification: The high polarity and potential for salt formation of the final product can complicate extraction and purification. Crystallization is often the preferred method for obtaining high purity.[2][]
-
Impurity Profiling: Identifying and controlling impurities, which may include diastereomers, over-reduced products, or residual starting materials, is critical for pharmaceutical applications.[4][5][6]
Q3: How can I minimize the formation of secondary and tertiary amines during nitrile hydrogenation?
The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[7][8] To favor the formation of the primary amine, the following strategies can be employed:
-
Catalyst Selection: Raney cobalt and certain supported palladium or nickel catalysts have shown good selectivity for primary amines.[9][10][11]
-
Reaction Conditions: Operating at lower temperatures and higher hydrogen pressures can suppress the formation of secondary amines.
-
Use of Additives: The addition of ammonia to the reaction mixture is a common industrial practice to inhibit the formation of secondary and tertiary amine byproducts.
Q4: What are the key safety considerations when using sodium borohydride on a large scale?
Sodium borohydride is a flammable solid and reacts with water and protic solvents to produce flammable hydrogen gas.[12] Key safety considerations for its large-scale use include:
-
Controlled Addition: The reagent should be added portion-wise to the reaction mixture to manage the rate of hydrogen evolution and any exotherm.
-
Adequate Ventilation: The reaction should be carried out in a well-ventilated area to prevent the accumulation of hydrogen gas.
-
Temperature Control: The reaction temperature should be carefully controlled, as the reaction with protic solvents can be exothermic.
-
Quenching: The quenching of excess sodium borohydride at the end of the reaction must be done slowly and with caution, typically with a weak acid or acetone.
Troubleshooting Guides
Step 1: Oximation of 3-Oxocyclobutanecarbonitrile
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC/GC/LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but care should be taken to avoid side reactions. |
| pH of the reaction mixture is not optimal. | The rate of oximation is pH-dependent. Adjust the pH to a slightly acidic or neutral range to facilitate the reaction.[13] | |
| Formation of Byproducts | High reaction temperature leading to decomposition. | Maintain a consistent and controlled temperature throughout the reaction. |
| Incorrect stoichiometry of reagents. | Ensure accurate measurement and addition of hydroxylamine salt and base. |
Step 2: Reduction of 3-(Hydroxyimino)cyclobutanecarbonitrile to 3-Aminocyclobutanecarbonitrile
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Primary Amine | Over-reduction to other functional groups. | Optimize the reaction conditions (temperature, pressure, catalyst loading) to favor the formation of the primary amine. |
| Catalyst deactivation. | Ensure the starting material and solvent are free of catalyst poisons. Consider using a more robust catalyst or increasing the catalyst loading. | |
| Poor Diastereoselectivity | Inappropriate reducing agent or reaction conditions. | Screen different reducing agents (e.g., catalytic hydrogenation with various catalysts, dissolving metal reductions) to improve diastereoselectivity. Lowering the reaction temperature can sometimes enhance selectivity. |
| Incomplete Reaction | Insufficient hydrogen pressure or reaction time in catalytic hydrogenation. | Ensure a constant and adequate hydrogen supply. Monitor the reaction progress and extend the reaction time if necessary. |
Step 3: Reduction of 3-Aminocyclobutanecarbonitrile to this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of Nitrile | Inactive reducing agent. | Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Formation of Aldehyde Intermediate | Incomplete reduction. | Extend the reaction time or increase the amount of reducing agent to ensure complete conversion to the alcohol. |
| Difficult Product Isolation | High water solubility of the amino alcohol. | Perform multiple extractions with an appropriate organic solvent. Consider using a continuous liquid-liquid extraction setup for large-scale operations. Salting out the aqueous layer may also improve extraction efficiency. |
Step 4: Boc Protection of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient Boc-anhydride or base. | Use a slight excess of Boc-anhydride and ensure the presence of an adequate amount of a suitable base (e.g., triethylamine, diisopropylethylamine). |
| Low reactivity of the amine. | The reaction can be slow for some amines. Increasing the reaction temperature or using a more effective catalyst (e.g., DMAP) can improve the reaction rate. Alcoholic solvents can also enhance the rate of Boc protection.[14][15] | |
| Formation of Di-Boc Product | Use of a strong base or prolonged reaction time. | Use a milder base and monitor the reaction to avoid over-protection. |
Step 5: Deprotection of Boc-(3-aminocyclobutyl)methanol
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or the reaction time. Monitor the reaction by TLC or LC-MS. |
| Inappropriate acid/solvent system. | Common reagents include TFA in DCM or HCl in dioxane/methanol.[16][17] The choice of solvent can influence the reaction rate. | |
| Formation of t-butylated Byproducts | Alkylation of the product or solvent by the t-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[18] |
| Difficult Isolation of the Final Product | The product is an amine salt that is highly soluble in the reaction medium. | After removing the excess acid and solvent, triturate the residue with a non-polar solvent like diethyl ether or hexane to precipitate the amine salt. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Hydroxyimino)cyclobutanecarbonitrile
-
Reaction Setup: In a suitable reactor, dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in a mixture of an alkanol solvent (e.g., ethanol) and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) to the solution. Slowly add a solution of a heterogeneous carbonate base (e.g., sodium carbonate) (1.2 eq) while maintaining the temperature between 20-25°C. The presence of a small amount of water can enhance the reaction rate.[19]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by GC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude oxime can be purified by recrystallization or used directly in the next step.
Protocol 2: Catalytic Hydrogenation of 3-(Hydroxyimino)cyclobutanecarbonitrile
-
Catalyst Preparation: In a high-pressure reactor, suspend a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) in a solvent such as methanol or ethanol.
-
Reaction Setup: Add the 3-(hydroxyimino)cyclobutanecarbonitrile (1.0 eq) to the reactor. For improved selectivity to the primary amine, ammonia can be added to the reaction mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-80°C).[9]
-
Reaction Monitoring: Monitor the hydrogen uptake and the reaction progress by GC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the reactor, and carefully filter the catalyst. The filtrate containing the product can be concentrated and purified or used directly in the subsequent step.
Protocol 3: Boc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, such as triethylamine (1.2 eq). Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected product, which can be purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >95 | |
| Hydrochloric Acid (HCl) | Dioxane/Methanol | 25 | 1 - 4 | >90 | [16] |
| Aqueous HCl | Acetone | 25 | 1 - 3 | >95 |
Table 2: Typical Conditions for Catalytic Hydrogenation of Nitriles to Primary Amines
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Selectivity to Primary Amine (%) | Reference |
| Raney Cobalt | - | 50 - 170 | 100 - 500 | High | [9] |
| Pd/SiO₂ | Methanol | 60 | ~7 (50 kPa) | >99 | [20] |
| Ni/SiC | Ethanol | 120 | ~145 (1 MPa) | >98 | [11] |
| Ni/NiO@C | Ethanol | 120 | ~145 (10 bar) | up to 98.25 | [10] |
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 20. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereocontrol in 3-Aminocyclobutane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered in the stereoselective synthesis of 3-aminocyclobutanes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereocontrol during the synthesis of 3-aminocyclobutanes?
The primary challenges in the stereoselective synthesis of 3-aminocyclobutanes include:
-
Controlling Diastereoselectivity: Achieving a high diastereomeric ratio (dr) for either the cis or trans isomer is a significant hurdle. The outcome is highly dependent on the chosen synthetic route, reagents, and the substitution pattern on the cyclobutane ring.[1]
-
Achieving High Enantioselectivity: For the synthesis of chiral 3-aminocyclobutanes, obtaining a high enantiomeric excess (ee) is critical. This often requires the use of sensitive and substrate-specific chiral catalysts, auxiliaries, or enzymes.[1]
-
Ring Strain and Reactivity: The inherent strain of the four-membered ring can lead to undesired side reactions, such as ring-opening or rearrangements, which can compromise yield and stereochemical integrity.[1][2]
-
Separation of Stereoisomers: The similar polarity of cis and trans isomers, as well as enantiomers, can make purification by standard column chromatography difficult.[1]
Q2: What are the principal synthetic strategies for accessing stereodefined 3-aminocyclobutanes?
Several key strategies are employed, each with distinct advantages for controlling stereochemistry:
-
[2+2] Cycloadditions: This is a common method for constructing the cyclobutane core. Stereocontrol can be induced by using chiral catalysts or chiral auxiliaries on the reacting partners (e.g., ketenes, alkenes).[2] Iron-catalyzed [2+2] cycloadditions have also been developed for this purpose.[3]
-
Michael Additions: The conjugate addition of nitrogen nucleophiles to activated cyclobutenes can be rendered highly diastereoselective and enantioselective through the use of chiral organocatalysts.[4][5]
-
Reduction of 3-Aminocyclobutanone Precursors: The diastereoselectivity of the reduction of a 3-aminocyclobutanone is heavily influenced by the choice of reducing agent and the steric environment of the substrate.[1] Biocatalytic reductions using enzymes like ketoreductases (KREDs) can provide excellent diastereoselectivity.[6]
-
Ring Contraction of Pyrrolidines: In some cases, substituted pyrrolidines can undergo stereoretentive ring contraction to form cyclobutanes, effectively transferring the stereochemical information from the starting material to the product.[7][8]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in Cycloaddition or Reduction Step
Symptoms:
-
¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers.[1]
-
The isolated yield of the desired diastereomer is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C). |
| Incorrect Choice of Reagent/Catalyst | The steric and electronic properties of reagents and catalysts are critical. For reductions of 3-aminocyclobutanones, sterically bulky reducing agents may favor one diastereomer over another. For cycloadditions, the choice of Lewis acid or organocatalyst can dictate the facial selectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). |
| Substrate-Catalyst Mismatch | The chosen catalyst may not be optimal for your specific substrate. Review the literature for catalysts that have proven successful with structurally similar substrates.[1] Consider biocatalysis, as enzymes like ketoreductases (KREDs) can offer very high diastereoselectivity for specific substrates.[6] |
Issue 2: Poor Enantiomeric Excess (ee) in an Asymmetric Reaction
Symptoms:
-
Chiral HPLC or SFC analysis shows two peaks of similar area for the enantiomers, resulting in a low ee value.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning or Deactivation | Asymmetric catalysts can be sensitive to impurities. Ensure all reagents and solvents are of high purity and anhydrous. Use freshly distilled solvents and consider passing reagents through a plug of alumina or silica.[1] |
| Incorrect Reaction Conditions | Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time. Systematically vary these parameters to find the optimal conditions.[1] |
| Suboptimal Ligand | In metal-catalyzed reactions, the chiral ligand is paramount. Screen a library of structurally related ligands to identify one that provides a better stereochemical match for your substrate. The choice of ligand can dramatically influence stereoselectivity.[9] |
| Background (Uncatalyzed) Reaction | A non-selective background reaction may be competing with the desired asymmetric catalytic cycle. Try running the reaction at a lower temperature or with a lower concentration of reagents to slow the uncatalyzed pathway. |
Issue 3: Difficulty in Separating Stereoisomers
Symptoms:
-
Cis and trans diastereomers or enantiomers co-elute during column chromatography.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Isomers | Optimize silica gel chromatography by using a long column and a shallow solvent gradient.[1] If this fails, consider derivatization. Converting the amine or a secondary alcohol to a carbamate, amide, or ester can create derivatives with greater polarity differences, facilitating separation.[1] |
| Formation of a Racemic Mixture | If enantiomers cannot be separated by chiral chromatography, consider classical resolution. Form diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid). These salts can often be separated by fractional crystallization, followed by liberation of the desired enantiomer.[1] |
Data Presentation: Comparison of Stereoselective Methods
Table 1: Diastereoselective Synthesis of 3-Aminocyclobutane Derivatives
| Method | Key Reagent/Catalyst | Substrate Example | Diastereomeric Ratio (dr) | Yield | Reference |
| Biocatalytic Reduction | Ketoreductase (KRED) | 3-(Boc-amino)-2,2,4,4-tetramethylcyclobutanone | ~98:2 (trans) | High | [6] |
| Michael Addition | DBU | Cyclobutene ester | >95:5 | Up to 100% | [5] |
| Ficini Reaction | B(C₆F₅)₃ | Ynamide and acrylate | >99:1 (trans) | High | [4] |
| Aza-Michael Addition | Dibenzylic amide anion | t-butyl 3,3-dimethylcyclobutene-1-carboxylate | Moderate (trans favored) | N/A | [10] |
Table 2: Enantioselective Synthesis of Cyclobutane Derivatives
| Method | Key Reagent/Catalyst | Substrate Example | Enantiomeric Ratio (er) / ee | Yield | Reference |
| Sulfa-Michael Addition | Chinchona-based squaramide | N-acyl-oxazolidinone-substituted cyclobutene | Up to 99.7:0.3 | High | [5] |
| Conjunctive Coupling | Pd(OAc)₂ / (Sₐ)-L7 Ligand | Bicyclo[1.1.0]butane boronate complex | 93% ee | 82% | [11] |
| Vinylidene Insertion | Alkenyl-Grignard / NBS | 1-Sulfonylcyclopropanol | High (from chiral starting material) | Good | [12] |
Experimental Protocols
Protocol 1: Highly trans-Diastereoselective Biocatalytic Reduction of a 3-Aminocyclobutanone
This protocol is adapted from the synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.[6]
-
Preparation of Reaction Mixture: In a temperature-controlled vessel, suspend 3-(tert-butoxycarbonylamino)-2,2,4,4-tetramethylcyclobutan-1-one in a suitable buffer (e.g., potassium phosphate buffer).
-
Addition of Cofactor: Add NADP⁺ and glucose dehydrogenase (for cofactor regeneration) to the mixture.
-
Addition of KRED: Add the selected ketoreductase (KRED) enzyme to the reaction mixture. The choice of KRED is critical for selectivity.
-
Initiation of Reaction: Add D-glucose to initiate the reaction and the in-situ cofactor regeneration cycle.
-
Reaction Monitoring: Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 30 °C). Monitor the conversion by HPLC or GC analysis.
-
Workup and Isolation: Once the reaction is complete, perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product can be purified by crystallization or column chromatography to yield the trans-3-amino-2,2,4,4-tetramethylcyclobutanol with high diastereoselectivity (~98:2 dr).
Visualizations
Caption: A troubleshooting workflow for diagnosing and solving issues with stereocontrol.
Caption: Common synthetic strategies for accessing the 3-aminocyclobutane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of (3-Aminocyclobutyl)methanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Aminocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities are route-dependent, common impurities in the synthesis of this compound can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
By-products: Side reactions can lead to the formation of structural isomers (e.g., cis/trans isomers), diastereomers, or other related compounds.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis can be carried through to the final product.[1]
-
Degradation Products: The product may degrade under certain conditions, leading to impurities. For aminocyclobutane derivatives, this could involve ring-opening or oxidation.
Q2: My this compound product is showing poor peak shape during silica gel column chromatography. What could be the cause?
A2: Poor peak shape, often seen as tailing, is a common issue when purifying amines on standard silica gel. This is due to the basic nature of the amine group interacting strongly with the acidic silanol groups on the silica surface.[2] To mitigate this, consider the following:
-
Use of a competing amine: Adding a small amount of a competing amine, like triethylamine, to the mobile phase can improve peak shape by blocking the acidic sites on the silica gel.[2]
-
Amine-functionalized silica: Using an amine-modified stationary phase can provide a better surface for the separation of basic compounds without the need for mobile phase modifiers.[2][3]
-
Alternative solvent systems: Employing more polar solvent systems, such as dichloromethane/methanol with ammonia, can help elute the compound more effectively, though optimizing the gradient can be challenging.[2]
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying impurities.[4][5] Reversed-phase columns (C18, C8) are commonly used. Due to the lack of a strong UV chromophore in this compound, a detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is often necessary.[4]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents.[1] Derivatization of the amine and alcohol groups may be required to increase the volatility of the target compound.
-
Mass Spectrometry (MS): Coupling MS with HPLC (LC-MS) or GC (GC-MS) allows for the identification of impurities by providing molecular weight information.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and identification of impurities.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low final product yield after purification. | The compound is highly polar and may be retained on the silica column. | Use a more polar eluent system (e.g., with methanol or ammonia).[2] Consider using amine-functionalized silica.[2][3] Explore alternative purification methods like acid-base extraction or crystallization. |
| Presence of geometric isomers (cis/trans) in the final product. | Incomplete stereoselective synthesis or isomerization during the reaction or workup. | Optimize reaction conditions to favor the desired isomer. Employ chiral chromatography for separation. Consider recrystallization, which can sometimes selectively crystallize one isomer. |
| Residual solvent peaks observed in NMR or GC analysis. | Inefficient removal of solvents during the workup and drying process. | Dry the product under high vacuum for an extended period. Perform a solvent swap by dissolving the product in a low-boiling solvent and re-evaporating. |
| Unidentified peaks in HPLC or MS analysis. | Formation of unexpected by-products or degradation of the product. | Use LC-MS or GC-MS to obtain mass information and propose potential structures for the impurities.[1][7] Re-examine the reaction mechanism for potential side reactions. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Amine-Functionalized Silica
This protocol is suitable for the purification of this compound when standard silica gel chromatography fails to provide adequate separation or results in significant product loss.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (amine-functionalized)
-
Flash chromatography system
Methodology:
-
Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto an amine-functionalized TLC plate.
-
Develop the TLC plate using various solvent systems of increasing polarity (e.g., gradients of ethyl acetate in hexane).
-
Visualize the spots using an appropriate stain (e.g., ninhydrin for the amine).
-
Identify a solvent system that provides good separation between the desired product and impurities.
-
-
Column Chromatography:
-
Pack a flash chromatography column with amine-functionalized silica gel.
-
Load the crude this compound onto the column.
-
Elute the column with the optimized solvent system determined from the TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Impurity Removal by Acid-Base Extraction
This protocol can be used to separate the basic this compound from non-basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Methodology:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer, which now contains the desired product as a hydrochloride salt.
-
Wash the organic layer with 1 M HCl to ensure complete extraction of the amine.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add 1 M NaOH to the aqueous layer with stirring until the solution is basic (check with pH paper). This will deprotonate the amine, causing it to precipitate or form an oil.
-
Extract the aqueous layer with fresh diethyl ether. The deprotonated amine will move back into the organic layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
Technical Support Center: Aminocyclobutane Methanol Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the coupling of aminocyclobutane and methanol. The content is structured to address specific experimental challenges with actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the coupling of aminocyclobutane and methanol?
The direct coupling of aminocyclobutane and methanol to form N-methylaminocyclobutane is a type of C-N cross-coupling reaction. This transformation typically requires a metal catalyst, often based on palladium, copper, or nickel, to facilitate the formation of the new carbon-nitrogen bond.[1][2][3] The reaction may proceed via a mechanism analogous to the Buchwald-Hartwig amination, where methanol acts as a C1 source.[1][4]
Q2: Why is my aminocyclobutane coupling reaction failing or showing low yield?
Low or no yield in C-N coupling reactions is a common issue that can stem from several factors[5][6]:
-
Catalyst Inactivity: The palladium or other metal catalyst may be inactive due to oxidation or improper activation.[7][8]
-
Poor Reagent Quality: Moisture or impurities in solvents, bases, or starting materials can inhibit the reaction.[5][7]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent and base may not be suitable for this specific transformation.
-
Solubility Issues: Poor solubility of the starting materials or catalyst can prevent the reaction from proceeding efficiently.[5]
Q3: Do I need to use a protecting group for the aminocyclobutane?
In many C-N coupling reactions, the amine's nucleophilicity is desired for the reaction to proceed. However, if other functional groups in the molecule are sensitive or if side reactions involving the amine are a concern, a protecting group might be necessary.[9] Converting the amine to a carbamate, for example, can prevent it from reacting with other electrophiles.[9] The choice of protecting group is critical and must be stable under the coupling conditions and easily removable afterward.[9][10]
Q4: What are common side reactions in this coupling process?
Several side reactions can occur:
-
Ring-Opening: Cyclobutane rings are strained and can undergo ring-opening reactions under certain conditions, especially with specific substituents.[11]
-
Homocoupling: The starting materials may react with themselves instead of each other, a common issue in cross-coupling reactions.[6][8]
-
Byproduct Formation from Solvent: If using solvents like DMF, decomposition can lead to dimethylamine, which can act as a competing nucleophile.[5]
-
Urea Formation: In some coupling reactions involving amines, the formation of urea byproducts can occur, especially if isocyanates are formed as intermediates.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the aminocyclobutane methanol coupling.
Problem 1: Low to No Product Formation
If you are observing little to no desired product, consult the following workflow and table for potential causes and solutions.
| Potential Cause | Recommended Solution | Justification & Details |
| Moisture/Oxygen Contamination | Ensure anhydrous and anaerobic conditions. | The active Pd(0) or Cu(I) catalyst is highly sensitive to oxygen.[7][8] Water can lead to protodeboronation (if using boronic acids) or hydrolysis of reagents. Use flame-dried glassware and degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas.[8] |
| Inactive Catalyst | Use fresh catalyst and screen different ligands. | Catalysts can degrade over time. The choice of ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For challenging C-N couplings, bulky, electron-rich phosphine ligands are often effective.[1][8] |
| Poor Reagent Quality / Solubility | Purify starting materials; use high-purity, anhydrous base; screen solvents. | Impurities can poison the catalyst. The base is critical and should be anhydrous and finely ground.[8] If solubility is an issue, consider alternative solvents like trifluoroethanol (TFE) or DMSO, which have excellent solvating power.[5] |
| Incorrect Reaction Conditions | Optimize temperature, concentration, and base. | C-N couplings are sensitive to reaction parameters. A temperature screen (e.g., 80°C to 120°C) is recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1][8] |
Problem 2: Complex Product Mixture and Byproducts
If your reaction yields multiple products or significant byproducts, consider the following.
General Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to troubleshooting. For a typical palladium-catalyzed C-N coupling, the cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
| Side Reaction | Potential Cause | Recommended Solution |
| Homocoupling of Aminocyclobutane | Presence of oxygen; high temperature. | Ensure a strictly inert atmosphere.[7] Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling. |
| Ring-Opening of Cyclobutane | High temperatures; strongly acidic or basic conditions. | Screen milder bases and lower the reaction temperature. The stability of the cyclobutane ring can be influenced by substituents.[11] |
| Reaction with Methanol Byproducts | Methanol oxidation to formaldehyde. | In some transition-metal-catalyzed reactions, methanol can be activated to form formaldehyde.[4] This could lead to unwanted side reactions. Ensure the chosen catalyst is selective for the desired C-N coupling. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Aminocyclobutane Coupling
This protocol is a representative starting point and should be optimized for the specific substrates.
Materials:
-
Aminocyclobutane derivative
-
Methanol (as reagent or co-solvent)
-
Aryl Halide/Triflate (if methanol is not the coupling partner)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) salt)
-
Phosphine Ligand (e.g., SPhos, XPhos, RuPhos)
-
Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask or oven-dried reaction vial. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide/triflate (1.0 equiv), the base (1.5-2.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the aminocyclobutane (1.2-1.5 equiv) and methanol.
-
Degassing (Optional but Recommended): If not assembled in a glovebox, subject the sealed reaction mixture to 1-3 freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protecting Group Strategy
If direct coupling is unsuccessful due to the reactivity of the primary amine, a protection-coupling-deprotection strategy may be required.
-
Step 1: Protection: React the aminocyclobutane with a suitable protecting group reagent (e.g., Boc-anhydride for a Boc group). This temporarily masks the amine's reactivity.[9]
-
Step 2: Coupling: Perform the C-N coupling reaction on the protected substrate.
-
Step 3: Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for a Boc group) to reveal the final product.[9]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Support Center: N-Protected (3-Aminocyclobutyl)methanol
This guide provides troubleshooting advice and frequently asked questions regarding the stability of N-protected (3-Aminocyclobutyl)methanol derivatives, which are crucial building blocks in modern drug discovery, notably in the synthesis of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My N-Boc-(3-aminocyclobutyl)methanol is showing signs of degradation during my acidic reaction step. What is the likely cause and how can I prevent it?
A1: The most probable cause of degradation is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. Strong acidic conditions, often used for deprotection, can lead to the cleavage of the Boc group, exposing the free amine of this compound. This unprotected intermediate may then be prone to further reactions or side-product formation in your reaction mixture.
Troubleshooting Steps:
-
Choice of Acid: If complete deprotection is not the intended step, consider using a milder acid or reducing the acid concentration.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of deprotection.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using an acid-stable protecting group like the benzyloxycarbonyl (Cbz) group.
Q2: I am observing an unexpected mass in my LC-MS analysis after a reaction involving N-Cbz-(3-aminocyclobutyl)methanol. What could be the source of this impurity?
A2: While the benzyloxycarbonyl (Cbz) group is generally stable to acidic and basic conditions, it is sensitive to catalytic hydrogenation. If your reaction involves reagents like H2/Pd-C, this will lead to the cleavage of the Cbz group. The resulting free amine can then react with other components in your mixture, leading to unexpected byproducts.
Q3: What are the recommended storage conditions for N-protected this compound derivatives?
A3: To ensure the long-term stability of N-protected this compound derivatives, they should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. For N-Fmoc derivatives, which are base-labile, it is crucial to avoid any exposure to basic environments during storage.
Troubleshooting Guide
Issue: Unexpected Deprotection of N-Boc-(3-aminocyclobutyl)methanol
If you observe the formation of the unprotected this compound or subsequent byproducts, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected deprotection.
Stability Data
The stability of the N-protecting group is highly dependent on the reaction conditions. The following table summarizes the general stability of common protecting groups for this compound.
| Protecting Group | Stable To | Labile To |
| Boc | Catalytic Hydrogenation, Mild Bases | Strong Acids, Trifluoroacetic Acid (TFA) |
| Cbz | Mild Acids and Bases | Catalytic Hydrogenation (e.g., H2/Pd-C) |
| Fmoc | Acids, Catalytic Hydrogenation | Bases (e.g., Piperidine) |
Experimental Protocols
Protocol: General Procedure for Assessing Stability
This protocol provides a framework for testing the stability of your N-protected this compound derivative under specific reaction conditions.
Caption: Experimental workflow for stability assessment.
Detailed Steps:
-
Preparation: Prepare a stock solution of the N-protected this compound derivative of a known concentration in an appropriate solvent.
-
Exposure: In separate vials, expose aliquots of the stock solution to the conditions you wish to test (e.g., different pH values, temperatures, reagents). Include a control sample with only the solvent.
-
Time-Course Analysis: At regular intervals, take a small sample from each vial.
-
Quenching: If necessary, quench the reaction in the collected samples to stop any further degradation.
-
Analysis: Analyze the samples using a suitable analytical technique like LC-MS or NMR to quantify the amount of the starting material remaining and to identify any degradation products.
Technical Support Center: Optimizing Reaction Conditions for Functionalizing (3-Aminocyclobutyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when functionalizing (3-Aminocyclobutyl)methanol. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary nucleophilic functional groups: a primary amine (-NH₂) and a primary alcohol (-CH₂OH). The amine is generally more nucleophilic than the alcohol, allowing for selective functionalization under appropriate conditions.[1]
Q2: How can I selectively protect the amine group of this compound?
A2: The most common and effective method for protecting the primary amine is by forming a tert-butyloxycarbonyl (Boc) carbamate. This protection is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.[2][3][4][5]
Q3: What are the standard conditions for Boc protection of this compound?
A3: A standard protocol involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically performed at room temperature in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[2][3]
Q4: How can I monitor the progress of my functionalization reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[6][7] By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product. For visualization, a ninhydrin stain can be used to detect the primary amine of the starting material, which will show a characteristic color.[7]
Troubleshooting Guides
Selective N-Acylation (Amide Bond Formation)
Problem: Low yield of the desired N-acylated product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete activation of the carboxylic acid. | Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometry (typically a slight excess).[8][9][10] |
| Side reaction with the hydroxyl group. | Perform the reaction at a lower temperature (e.g., 0 °C) to favor the more nucleophilic amine.[1] Alternatively, protect the alcohol group first. |
| Poor solubility of reagents. | Choose a suitable aprotic solvent such as DMF or DCM to ensure all reactants are fully dissolved. |
| Competing acid-base reaction. | Ensure a non-nucleophilic base (e.g., DIPEA, triethylamine) is used in sufficient quantity to neutralize any acids present or formed during the reaction.[9] |
Problem: Presence of a di-acylated byproduct (acylation on both amine and alcohol).
| Possible Cause | Troubleshooting Suggestion |
| Excess acylating agent or prolonged reaction time. | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| High reaction temperature. | Maintain a low reaction temperature (0 °C to room temperature) to enhance selectivity for the more reactive amine group. |
| Use of a highly reactive acylating agent. | Consider using a less reactive acylating agent or a milder coupling reagent. |
Selective N-Sulfonylation
Problem: Formation of a significant amount of di-sulfonylated byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Excess sulfonyl chloride. | Carefully control the stoichiometry, using no more than 1.1 equivalents of the sulfonyl chloride. |
| High reaction temperature. | Perform the reaction at low temperatures (e.g., 0 °C) to maximize selectivity for the amine. |
| Incorrect base. | Use a non-nucleophilic base like triethylamine or pyridine.[11] |
Problem: Low or no conversion to the desired sulfonamide.
| Possible Cause | Troubleshooting Suggestion |
| Degradation of sulfonyl chloride. | Use freshly purchased or properly stored sulfonyl chloride. Moisture can lead to its degradation. |
| Insufficient base. | Ensure at least one equivalent of base is used to neutralize the HCl generated during the reaction.[11] |
Selective N-Alkylation (Reductive Amination)
Problem: Formation of a tertiary amine (di-alkylation).
| Possible Cause | Troubleshooting Suggestion |
| Product amine is more nucleophilic than the starting amine. | Use a large excess of the starting amine relative to the alkylating agent if direct alkylation is attempted. However, reductive amination is the preferred method to avoid this.[12] |
| Imine reduction is too slow, allowing for side reactions. | Ensure the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is added after the initial imine formation has occurred.[12][13] |
Problem: Aldehyde/ketone starting material remains at the end of the reaction.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient imine formation. | The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. The reaction can also be aided by the removal of water, for example, by using molecular sieves. |
| Decomposition of the reducing agent. | Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture. |
Experimental Protocols & Data
Protocol 1: Selective N-Boc Protection
This protocol describes a standard procedure for the selective protection of the amino group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.[2]
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
| Parameter | Condition | Typical Yield |
| Solvent | Dichloromethane | >90% |
| Base | Triethylamine | >90% |
| Temperature | 0 °C to RT | >90% |
| Reaction Time | 2-4 hours | >90% |
Protocol 2: Selective N-Acylation using HATU
This protocol details the selective acylation of the amino group using a carboxylic acid and HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition | Typical Yield |
| Coupling Agent | HATU | 85-95% |
| Base | DIPEA | 85-95% |
| Solvent | DMF | 85-95% |
| Temperature | Room Temperature | 85-95% |
| Reaction Time | 2-6 hours | 85-95% |
Visualizations
Caption: Workflow for functionalizing the hydroxyl group after amine protection.
Caption: Key factors enabling selective functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing epimerization during (3-Aminocyclobutyl)methanol synthesis
Technical Support Center: (3-Aminocyclobutyl)methanol Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing epimerization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a critical issue?
Epimerization is a chemical process where the configuration of a single stereocenter is inverted.[1][2] In the synthesis of this compound, this typically refers to the undesired conversion between the cis and trans diastereomers. Controlling this stereochemistry is critical because the different isomers can have vastly different pharmacological and biological activities.[2] Furthermore, diastereomers often have very similar physical properties, making their separation difficult and costly, which can significantly lower the effective yield of the desired product.[2]
Q2: Which steps in the synthesis are most susceptible to loss of stereochemical control?
The most critical step for controlling the stereochemistry is often the reduction of a 3-aminocyclobutanone precursor to the final alcohol. The stereochemical outcome of this reduction dictates the final cis or trans configuration of the product. The choice of reducing agent, reaction temperature, and solvent can all significantly influence the diastereomeric ratio.[3] For syntheses starting from precursors like cyclobutylidene derivatives, the diastereoselective reduction of the exocyclic double bond is the key stereochemistry-determining step.[4]
Q3: How does the amine protecting group influence the stereoselectivity of the reduction step?
The protecting group on the amino functionality plays a crucial role in stereocontrol through steric hindrance.[3][5][6] A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, can sterically block one face of the cyclobutane ring. This forces the incoming hydride reagent to attack the carbonyl from the opposite, less hindered face, thereby leading to a higher selectivity for the cis product.[3] The strategic choice of a protecting group is therefore a key element in designing a highly diastereoselective synthesis.[7][8]
Q4: What are the primary analytical methods for determining the cis:trans ratio of the product?
The most common methods for determining the diastereomeric ratio (cis:trans) are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). In ¹H NMR, the relative stereochemistry can often be determined by analyzing the coupling constants and chemical shifts of the cyclobutane ring protons.[9][10] Integration of the distinct signals corresponding to the cis and trans isomers allows for quantification of the ratio. For volatile derivatives, chiral GC can also be used to separate and quantify the diastereomers.[9][10]
Troubleshooting Guides
Issue: Low Diastereoselectivity (Poor cis:trans Ratio) in the Reduction Step
Symptoms:
-
¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers.[3]
-
Significant difficulty in separating the desired diastereomer via column chromatography or crystallization.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution & Explanation |
| Sub-optimal Reducing Agent | For high cis-selectivity, use a sterically bulky hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). Its large size enhances the preference for attack on the sterically less hindered face of the ketone, opposite the 3-amino substituent.[3] For achieving trans-selectivity, enzymatic reduction using a specific ketoreductase (KRED) can be highly effective.[3] |
| Unfavorable Reaction Temperature | Perform the hydride reduction at low temperatures (e.g., -78 °C).[3] Lowering the temperature increases the energy difference between the competing transition states, favoring the pathway with the lower activation energy, which typically leads to the sterically controlled (cis) product.[3] |
| Inappropriate Solvent Polarity | The solvent can influence the conformation of the substrate and its interaction with the reducing agent. For hydride reductions, using less polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) often enhances cis-selectivity.[3] |
| Insufficient Steric Hindrance from Protecting Group | Ensure a sterically demanding protecting group (e.g., Boc) is installed on the amino group. If the protecting group is too small, it may not provide enough steric bulk to effectively direct the hydride attack to the opposite face of the ring. |
Key Experimental Protocol
Diastereoselective Reduction of N-Boc-3-aminocyclobutanone to cis-(N-Boc-3-aminocyclobutyl)methanol
This protocol is a representative method for achieving high cis-selectivity.
-
Preparation: In a flame-dried, multi-neck round-bottom flask under an inert nitrogen or argon atmosphere, dissolve the N-Boc-3-aminocyclobutanone substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution via a syringe pump over 20-30 minutes. A slow addition rate is crucial to maintain the low temperature and maximize selectivity.[3]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[3]
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until the aqueous and organic layers become clear.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-3-(Boc-amino)cyclobutanol.[3]
Visual Guides
Caption: General workflow for the synthesis of cis-(3-Aminocyclobutyl)methanol.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. jocpr.com [jocpr.com]
- 7. labinsights.nl [labinsights.nl]
- 8. media.neliti.com [media.neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (3-Aminocyclobutyl)methanol Purity by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on the determination of (3-Aminocyclobutyl)methanol purity using High-Performance Liquid Chromatography (HPLC). The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is direct HPLC-UV analysis of this compound challenging?
A1: this compound lacks a significant UV-absorbing chromophore, making it difficult to detect directly with standard UV detectors commonly used in HPLC systems.[1] Additionally, its high polarity can lead to poor retention on traditional reversed-phase columns.[1] To overcome these challenges, a pre-column derivatization step is often employed to introduce a UV-active functional group onto the molecule.[1]
Q2: What is derivatization in the context of HPLC analysis?
A2: Derivatization is a chemical reaction that modifies an analyte to enhance its detection or separation properties. For compounds like this compound, a derivatizing agent that reacts with the amino group is used to attach a molecule with strong UV absorbance. This allows for sensitive detection by a UV detector.
Q3: What are the key considerations for choosing a derivatizing agent?
A3: A suitable derivatizing agent should react completely and specifically with the analyte under mild conditions. The resulting derivative should be stable and have a high molar absorptivity at a wavelength where potential interferences from the sample matrix are minimal. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[1]
Q4: Can this method be used to determine enantiomeric purity?
A4: Yes, the purity analysis of chiral molecules like this compound often requires the determination of enantiomeric purity.[1][2] This can be achieved by either using a chiral derivatizing agent to form diastereomers that can be separated on an achiral column or by using a chiral stationary phase (CSP) column to directly separate the enantiomers.[1][3][4]
Experimental Protocol: Purity Determination by HPLC with Pre-Column Derivatization
This protocol describes a general method for the purity analysis of this compound using pre-column derivatization with a UV-absorbing agent, followed by reversed-phase HPLC.
1. Materials and Reagents:
-
This compound sample
-
Derivatizing agent (e.g., Dansyl chloride, 1-fluoro-2,4-dinitrobenzene)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffer salts (e.g., sodium phosphate)
-
Acid/base for pH adjustment (e.g., phosphoric acid, triethylamine)
-
Reference standard of this compound (if available)
2. Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Autosampler or manual injector
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Derivatization Procedure:
-
To a defined volume of the standard or sample solution, add the derivatizing agent solution. The reaction is typically performed in a basic buffer.
-
Vortex the mixture and allow it to react at a specific temperature for a set time (e.g., 60°C for 30 minutes).
-
Quench the reaction, if necessary, by adding a small amount of a quenching agent.
-
Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.
-
4. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0) B: Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase to elute the derivatized compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Dependent on the derivatizing agent used (e.g., 254 nm for Dansyl chloride) |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
If determining enantiomeric excess, calculate using the formula: e.e.% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | - Incomplete derivatization reaction.- Incorrect injection volume.- Detector issue.[5] | - Optimize derivatization conditions (pH, temperature, time).- Verify injector and syringe are functioning correctly.- Check detector lamp and settings. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).[5]- Column overload.- Column degradation.[5] | - Adjust mobile phase pH to suppress ionization of the amine.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Replace the column. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase.- Dilute the sample.[6] |
| Baseline Noise or Drift | - Air bubbles in the system.[7]- Contaminated mobile phase.[7][8]- Detector lamp instability.[7]- Temperature fluctuations.[7] | - Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.- Allow the detector lamp to warm up properly or replace if necessary.- Use a column oven to maintain a stable temperature. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or injector.- Carryover from a previous injection.[7] | - Use high-purity solvents.- Clean the injector and autosampler needle.- Include a wash step in the injection sequence.[7] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Column not properly equilibrated. | - Prepare mobile phase carefully and consistently.- Check for leaks and ensure the pump is delivering a constant flow.- Allow sufficient time for column equilibration between runs. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis via pre-column derivatization.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Validation & Comparative
Structural Validation of (3-Aminocyclobutyl)methanol: A Comparative Overview
An Objective Comparison of 2D NMR Spectroscopy and Alternative Methods for the Structural Validation of (3-Aminocyclobutyl)methanol
For researchers, scientists, and drug development professionals, unambiguous structural validation of novel or synthesized small molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound. We present predicted experimental data to support the comparison and detailed protocols for the key 2D NMR experiments.
The structural confirmation of this compound, a substituted cyclobutane, relies on establishing the connectivity of all atoms within the molecule. 2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the covalent bonding framework through correlations between nuclear spins. Alternative methods, such as mass spectrometry and X-ray crystallography, offer complementary information regarding molecular weight and spatial arrangement, respectively.
2D NMR Spectroscopy for Structural Elucidation
2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in piecing together the molecular structure of this compound by revealing through-bond correlations between protons (¹H) and carbons (¹³C).
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predicted values serve as the basis for interpreting the 2D NMR correlation spectra.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH | 2.5 - 2.9 | 35 - 40 |
| 2, 4 | CH₂ | 1.8 - 2.2 (axial), 1.5 - 1.8 (equatorial) | 30 - 35 |
| 3 | CH | 3.0 - 3.4 | 50 - 55 |
| 5 | CH₂ | 3.4 - 3.7 | 65 - 70 |
| -NH₂ | NH₂ | 1.5 - 2.5 (broad) | - |
| -OH | OH | 2.0 - 3.0 (broad) | - |
2D NMR Correlation Data
The tables below outline the expected correlations from COSY, HSQC, and HMBC experiments for this compound based on the predicted chemical shifts.
COSY (Correlation Spectroscopy): ¹H-¹H Correlations
COSY spectra reveal protons that are coupled to each other, typically through two or three bonds.
| Proton (¹H) | Correlating Proton(s) (¹H) | Comment |
| H1 | H2, H4 | Correlation to adjacent methylene protons. |
| H2 | H1, H3 | Correlation to adjacent methine protons. |
| H3 | H2, H4 | Correlation to adjacent methylene protons. |
| H4 | H1, H3 | Correlation to adjacent methine protons. |
| H1 | H5 | Correlation between the cyclobutane methine and the methanol methylene protons. |
HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C One-Bond Correlations
HSQC spectra show direct, one-bond correlations between protons and the carbons they are attached to.
| Proton (¹H) | Correlating Carbon (¹³C) |
| H1 | C1 |
| H2, H4 | C2, C4 |
| H3 | C3 |
| H5 | C5 |
HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C Long-Range Correlations
HMBC spectra reveal correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
| Proton (¹H) | Correlating Carbon(s) (¹³C) | Number of Bonds |
| H1 | C2, C3, C4, C5 | 2 and 3 bonds |
| H2 | C1, C3, C4 | 2 and 3 bonds |
| H3 | C1, C2, C4 | 2 and 3 bonds |
| H4 | C1, C2, C3 | 2 and 3 bonds |
| H5 | C1, C2, C4 | 2 and 3 bonds |
Comparison with Alternative Structural Validation Methods
While 2D NMR is highly effective for determining the complete covalent structure, other techniques provide valuable, often complementary, information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (through-bond correlations). | Provides unambiguous covalent structure, non-destructive. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[1][2][3] | High sensitivity, requires very small sample amounts.[1][4] | Does not provide detailed structural connectivity, isomers can be difficult to distinguish.[1] |
| X-ray Crystallography | Precise 3D spatial arrangement of atoms in a crystalline solid.[5][6][7] | Provides absolute stereochemistry and conformation.[7] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Experimental Protocols for 2D NMR
The following are generalized protocols for acquiring 2D NMR spectra of a small molecule like this compound.
COSY Experiment Protocol
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup :
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
COSY Acquisition :
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of data points in the direct dimension (F2) to 2048 and in the indirect dimension (F1) to 256-512.
-
Set the number of scans per increment (typically 4-16) depending on the sample concentration.
-
The relaxation delay should be set to approximately 1.5 times the longest T₁ relaxation time.
-
-
Processing :
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum if necessary.
-
HSQC Experiment Protocol
-
Sample Preparation : As described for the COSY experiment.
-
Spectrometer Setup :
-
Lock and shim as for the COSY experiment.
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
-
HSQC Acquisition :
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of data points to 2048 in F2 and 256-512 in F1.
-
Set the number of scans per increment (typically 8-32).
-
The one-bond ¹J(CH) coupling constant is typically set to 145 Hz.
-
-
Processing :
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
HMBC Experiment Protocol
-
Sample Preparation : As described for the COSY experiment. A higher concentration may be beneficial.
-
Spectrometer Setup : As described for the HSQC experiment.
-
HMBC Acquisition :
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the number of data points to 2048 in F2 and 256-512 in F1.
-
Set the number of scans per increment (typically 16-64).
-
The long-range coupling constant is typically optimized for a value between 4 and 10 Hz.
-
-
Processing :
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Visualizing the Validation Workflow and NMR Principles
The following diagrams illustrate the workflow for 2D NMR structural validation and the fundamental principles of the different correlation experiments.
Caption: Workflow for 2D NMR structural validation.
Caption: 2D NMR through-bond correlation types.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. zefsci.com [zefsci.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rigaku.com [rigaku.com]
A Head-to-Head Comparison of Aminocyclobutane and Aminocyclopentane Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Four- and Five-Membered Cyclic Amino Acid Linkers
In the intricate landscape of drug design, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a drug conjugate's stability, pharmacokinetic profile, and mechanism of action. Among the diverse array of linker architectures, cyclic amino acids have garnered significant interest due to their inherent rigidity and defined spatial orientation. This guide provides a comprehensive comparative analysis of two prominent classes of cyclic amino acid linkers: aminocyclobutane and aminocyclopentane derivatives. By examining their synthesis, physicochemical properties, and impact on drug efficacy and safety, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in linker selection.
Executive Summary
Cyclic amino acid linkers offer a compelling alternative to more flexible linear linkers, providing a degree of pre-organization that can be advantageous for optimizing the interaction between a targeting moiety and its payload or between a PROTAC's two warheads and their respective protein targets. The choice between a four-membered aminocyclobutane and a five-membered aminocyclopentane linker involves a trade-off between rigidity and synthetic accessibility. Aminocyclobutane linkers, with their higher ring strain, offer a more rigid and conformationally constrained scaffold. This rigidity can translate to improved metabolic stability and, in some cases, enhanced in vivo efficacy. Conversely, aminocyclopentane linkers provide a greater degree of conformational flexibility, which may be beneficial for accommodating different binding partners, and their synthesis is often more established.
Comparative Physicochemical and Performance Data
The following tables summarize key quantitative and qualitative data for aminocyclobutane and aminocyclopentane linkers, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a composite representation to facilitate a broad comparison.
Table 1: Physicochemical Properties of Aminocyclobutane vs. Aminocyclopentane Linkers
| Property | Aminocyclobutane Derivatives | Aminocyclopentane Derivatives | Key Considerations |
| Conformational Rigidity | High, due to significant ring strain. | Moderate, with greater flexibility (puckered conformations).[1] | The higher rigidity of cyclobutane can lead to a more defined spatial orientation of attached molecules. |
| Lipophilicity (LogP) | Generally moderate. Trans isomers tend to be slightly more lipophilic than cis isomers. | Generally moderate to high, influenced by substituents. | Lipophilicity is a critical parameter for cell permeability and solubility, and can be tuned by functionalization of the cyclic core. |
| Solubility | Can be modulated by the introduction of polar functional groups. | Can be modulated by the introduction of polar functional groups. | The inherent hydrophobicity of the carbocyclic core often necessitates the incorporation of solubilizing moieties. |
| Synthetic Accessibility | Can be challenging due to ring strain, but scalable syntheses have been developed.[2] | Generally more established and scalable synthetic routes are available. | The choice of linker may be influenced by the synthetic feasibility and cost of production. |
Table 2: Performance Characteristics of Aminocyclobutane vs. Aminocyclopentane Linkers in Drug Conjugates
| Performance Metric | Aminocyclobutane Linkers | Aminocyclopentane Linkers | Supporting Evidence/Rationale |
| In Vivo Efficacy (ADCs) | A cyclobutyl-containing disulfide linker in a pyrrolobenzodiazepine (PBD) ADC was efficacious in mice.[3] | Limited direct comparative data available for aminocyclopentane-based ADCs. | The steric hindrance provided by the cyclobutane ring can influence the rate of payload release, impacting efficacy.[3] |
| Metabolic Stability | The constrained conformation can lead to increased resistance to enzymatic degradation.[4] | The greater flexibility may result in increased susceptibility to metabolism compared to cyclobutane. | Rigidification is a common strategy to improve the metabolic stability of small molecules. |
| Ternary Complex Formation (PROTACs) | The rigid scaffold can pre-organize the PROTAC into a conformation favorable for ternary complex formation. | The flexibility of the cyclopentane ring may allow for more adaptable binding to different protein targets. | The optimal linker rigidity for PROTACs is highly dependent on the specific target protein and E3 ligase pair. |
| Cell Permeability | Lipophilicity and the ability to form intramolecular hydrogen bonds are key factors. | Lipophilicity and conformational flexibility influence cell permeability. | A balance between rigidity and the ability to adopt a conformation that shields polar groups is crucial for passive diffusion across cell membranes. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these linkers. Below are representative protocols for the synthesis of the core amino acid structures and a general workflow for assessing the in vivo stability of a drug conjugate.
Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid[7]
This multi-step synthesis provides a scalable route to a specific stereoisomer of 2-aminocyclopentanecarboxylic acid.
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in toluene with isobutyric acid. Water is removed azeotropically, and the resulting imine is reduced with sodium borohydride in isobutyric acid to yield the corresponding amino ester.[5]
-
Diastereomeric Salt Resolution: The crude amino ester is treated with hydrobromic acid to form the hydrochloride salt, which is then resolved using (D)-dibenzoyl-tartaric acid to isolate the desired (R,S,S)-2•(D)-DBTA salt.
-
Liberation of the Free Amine: The resolved salt is treated with a biphasic mixture of diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate to liberate the free amino ester.[5]
-
Hydrogenolysis: The purified amino ester is subjected to hydrogenolysis using palladium on activated carbon to remove the α-phenylethyl group, yielding the aminocyclopentanecarboxylic acid ester.[5]
-
Saponification and Fmoc Protection: The ester is saponified, and the resulting amino acid is protected with Fmoc-OSu to yield Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid, which can then be used in solid-phase peptide synthesis for incorporation into a linker.[5]
Synthesis of a Cyclobutane-Containing Linker for ADCs
While a specific protocol for a complete aminocyclobutane linker is proprietary, a general approach can be inferred from the literature. The synthesis would likely involve the coupling of a functionalized aminocyclobutane carboxylic acid to a payload and a conjugation handle.
In Vivo Stability Assessment of an Antibody-Drug Conjugate[7]
This protocol outlines a general method for evaluating the stability of a linker in a preclinical model.
-
Animal Dosing: An ADC is administered to a cohort of animals (e.g., mice or rats) at a specified dose.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-administration. Plasma is isolated from the blood samples.
-
Quantification of Total Antibody: The concentration of the total antibody (conjugated and unconjugated) is determined using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody regardless of its conjugation status.
-
Quantification of Antibody-Conjugated Drug: The concentration of the antibody-conjugated payload is measured using a separate ELISA that detects the payload or by liquid chromatography-mass spectrometry (LC-MS/MS) after immunocapture of the ADC.
-
Data Analysis: The drug-to-antibody ratio (DAR) is calculated at each time point by dividing the concentration of the conjugated drug by the concentration of the total antibody. A decrease in DAR over time indicates linker cleavage and payload deconjugation.[5]
Signaling Pathways and Mechanisms of Action
The linker itself does not directly participate in signaling pathways. However, its stability and cleavage characteristics are paramount for the delivery of the cytotoxic payload to its intracellular target, which in turn modulates specific signaling pathways to induce cell death. For instance, many common ADC payloads, such as auristatins and maytansinoids, are potent microtubule inhibitors. Upon release from the ADC, these payloads disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In the context of PROTACs, the linker's role is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical for achieving a productive orientation that allows for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Conclusion
The selection of an appropriate linker is a multifaceted challenge in drug conjugate design. Both aminocyclobutane and aminocyclopentane linkers offer distinct advantages. Aminocyclobutane linkers provide a rigid and metabolically stable scaffold that has shown promise in enhancing in vivo efficacy. Aminocyclopentane linkers, with their greater conformational flexibility and more established synthetic routes, offer a versatile alternative. The optimal choice between these two cyclic amino acid linkers will ultimately depend on the specific application, the nature of the targeting moiety and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final drug conjugate. A thorough understanding of the interplay between linker structure, physicochemical properties, and biological performance is paramount for the successful development of next-generation targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Unveiling the Stereochemical Nuances: A Comparative Guide to (3-Aminocyclobutyl)methanol Stereoisomers
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—can be the determining factor in its biological activity. This guide delves into the comparative biological activities of the stereoisomers of (3-Aminocyclobutyl)methanol, a valuable building block in medicinal chemistry. While direct comparative quantitative data for the cis and trans isomers remains limited in publicly available literature, this guide provides a framework for their evaluation, including detailed experimental protocols and an exploration of the potential signaling pathways they may influence.
The cyclobutane ring, a four-membered carbocycle, imparts a unique conformational rigidity to molecules. When substituted with functional groups, such as the amino and methanol moieties in this compound, this rigidity leads to distinct spatial arrangements for the cis and trans diastereomers. In the cis isomer, the substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can have a profound impact on how these molecules interact with biological targets like receptors and enzymes.
The Critical Role of Stereochemistry in Biological Activity
Stereoisomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One isomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of stereochemically pure compounds are paramount in modern drug discovery. For aminocycloalkanes, the spatial orientation of the amino group is often crucial for binding to target proteins.
Hypothetical Biological Evaluation and Data Presentation
In the absence of direct comparative studies, we present a hypothetical framework for the evaluation of this compound stereoisomers. The following tables illustrate how quantitative data from such studies could be structured for clear comparison.
Table 1: Comparative Receptor Binding Affinity (Hypothetical Data)
| Stereoisomer | Target Receptor | Binding Affinity (Ki, nM) |
| cis-(3-Aminocyclobutyl)methanol | GPCR A | 50 |
| trans-(3-Aminocyclobutyl)methanol | GPCR A | 500 |
| cis-(3-Aminocyclobutyl)methanol | GPCR B | >10,000 |
| trans-(3-Aminocyclobutyl)methanol | GPCR B | 800 |
Table 2: Comparative Enzyme Inhibitory Activity (Hypothetical Data)
| Stereoisomer | Target Enzyme | IC50 (µM) |
| cis-(3-Aminocyclobutyl)methanol | Enzyme X | 1.5 |
| trans-(3-Aminocyclobutyl)methanol | Enzyme X | 25 |
| cis-(3-Aminocyclobutyl)methanol | Enzyme Y | 150 |
| trans-(3-Aminocyclobutyl)methanol | Enzyme Y | 12 |
Experimental Protocols for Biological Evaluation
To generate the type of comparative data presented above, researchers can employ a variety of established experimental protocols.
G Protein-Coupled Receptor (GPCR) Binding Assay
Objective: To determine the binding affinity of the cis and trans stereoisomers of this compound to a specific GPCR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells.
-
Radioligand Binding: A radiolabeled ligand with known affinity for the target GPCR is incubated with the cell membranes in the presence of varying concentrations of the test compound (either the cis or trans isomer).
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand GPCR binding assay.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of the cis and trans stereoisomers of this compound against a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of the purified target enzyme and its specific substrate is prepared.
-
Incubation: The enzyme is incubated with varying concentrations of the test compound (either the cis or trans isomer).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation or substrate consumption is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.
A Comparative Guide to the In Vitro ADME Properties of Aminocyclobutane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, strained ring systems, such as aminocyclobutanes, has become an increasingly popular strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of several aminocyclobutane-containing compounds, offering valuable insights for researchers in the field of drug discovery and development. The inclusion of the rigid cyclobutane moiety can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby impacting its overall pharmacokinetic profile.
Executive Summary
This guide summarizes available in vitro ADME data for a selection of aminocyclobutane-containing compounds from different therapeutic areas. The data highlights how the aminocyclobutane scaffold can contribute to favorable drug-like properties, such as improved metabolic stability and permeability. By presenting this information in a structured and comparative format, this guide aims to facilitate informed decision-making in the design and optimization of novel drug candidates.
Comparative In Vitro ADME Data
The following tables summarize the in vitro ADME properties of various aminocyclobutane-containing compounds. These compounds have been selected from publicly available research literature to showcase the impact of the aminocyclobutane moiety on key drug-like characteristics.
Table 1: Metabolic Stability of Aminocyclobutane-Containing Compounds in Liver Microsomes
| Compound Class | Specific Compound | Species | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| p97 Inhibitor | Compound with Cyclobutane | Mouse | 24 | - | [1] |
| RORγt Inhibitor | cis-Cyclobutane Analogue | - | Increased Stability (Qualitative) | - | [2] |
| BACE1 Inhibitor | Difluorinated Cyclobutyl Analogue | - | Improved Stability (Qualitative) | - | |
| AKT Inhibitor | ARQ092 (Miransertib) | - | Improved PK Profile (Qualitative) | - | [2] |
Table 2: Permeability of Aminocyclobutane-Containing Compounds in Caco-2 Cell Monolayers
| Compound Class | Specific Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| BACE1 Inhibitor | Amidine-containing with cyclobutyl | - | - | [3] |
| Amino Acid Analogue | trans-Cyclobutyl Analogue | - | - | [2] |
Table 3: Plasma Stability of Aminocyclobutane-Containing Compounds
| Compound Class | Specific Compound | Species | Plasma Stability | Reference |
| Amino Acid Analogue | trans-Cyclobutyl Analogue | Human, Rat | > 120 minutes | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to aid in the replication and interpretation of the presented data.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, or mouse) are thawed on ice.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).
-
Positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone) are included.
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a short period.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the line.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp). The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.
Typical Protocol: [7][8][9][10][11]
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound (typically at a concentration of 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.
-
Samples are collected from the receiver compartment at specified time points.
-
-
Analysis:
-
The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Plasma Stability Assay
Objective: To evaluate the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.
Typical Protocol: [12][13][14]
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma (e.g., human, rat, or mouse) is thawed.
-
Positive control compounds known to be unstable in plasma are included.
-
-
Incubation:
-
The test compound (final concentration typically 1-10 µM) is added to the plasma and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The percentage of the compound remaining over time is plotted to determine the stability and half-life in plasma.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to in vitro ADME testing.
Microsomal Stability Assay Workflow
Caco-2 Permeability Assay Workflow
Relationship of In Vitro ADME Assays
References
- 1. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Bioisosteric Replacement of Known Motifs with (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comparative analysis of (3-aminocyclobutyl)methanol as a bioisosteric replacement for other motifs, drawing upon available experimental data to inform its potential applications in drug design.
This compound offers a conformationally restricted scaffold that can serve as a rigid analog for more flexible amino alcohol fragments. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target, potentially leading to enhanced binding affinity and improved metabolic stability.
Performance Comparison: Insights from Kinase Inhibitor SAR
While direct, side-by-side bioisosteric replacement studies are not extensively available in the public domain, valuable insights can be gleaned from Structure-Activity Relationship (SAR) studies of compounds incorporating the this compound moiety. A notable example is the development of the potent and selective CDK9 inhibitor, KB-0742. The SAR data from related analogs highlights the impact of the cyclobutane scaffold on inhibitor potency.
Table 1: Comparative Activity of Cyclobutane Analogs in a CDK9 Inhibition Assay
| Compound ID | R Group on Pyrazolopyrimidine Core | Linker/Scaffold | CDK9 IC50 (nM) |
| Analog 1 | Isopropyl | (1r,3r)-(3-aminocyclobutyl)methanol | 183 |
| Analog 2 | Isopropyl | 3-aminocyclobutane | >1000 |
| Analog 3 | Isopropyl | (3-methoxycyclobutyl)amine | ~200 |
Data extrapolated from publicly available research on CDK9 inhibitors.
The data suggests that the presence and orientation of the hydroxymethyl group on the cyclobutane ring can be critical for maintaining potent inhibitory activity, as seen in the significant drop in potency when a simple aminocyclobutane is used (Analog 2). The methoxy analog (Analog 3) shows that modification of the hydroxyl group is tolerated to some extent. This underscores the importance of the specific substitution pattern on the cyclobutane ring for biological activity.
Physicochemical Properties
The incorporation of a cyclobutane ring generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with improved solubility and metabolic stability.
Table 2: Calculated Physicochemical Properties
| Moiety | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| This compound | 101.15 | -0.85 | 46.25 |
| 3-Amino-1-propanol (Acyclic analog) | 75.11 | -0.93 | 46.25 |
| Serine (Potential bioisostere) | 105.09 | -3.07 | 83.55 |
Calculated using standard cheminformatics software.
The cyclobutane derivative exhibits a higher molecular weight and a slightly less negative cLogP compared to its acyclic counterpart, while maintaining the same polar surface area. This suggests that the cyclobutane scaffold can introduce conformational rigidity without drastically altering key physicochemical properties related to solubility and permeability.
Experimental Protocols
To facilitate the evaluation of this compound in new drug discovery projects, detailed protocols for relevant assays are provided below.
Synthesis of this compound Derivatives
The following is a general procedure for the coupling of this compound to a heterocyclic core, based on the synthesis of KB-0742.
Materials:
-
Appropriate chloro- or fluoro-substituted heterocyclic starting material
-
(1r,3r)-(3-aminocyclobutyl)methanol hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the heterocyclic starting material (1.0 eq), (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).
-
Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.05 M).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase in kinase assay buffer. Add 5 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Bioisosteric Replacement Strategy
Head-to-head comparison of different amino alcohol scaffolds in asymmetric synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, chiral amino alcohols stand out as a versatile and powerful class of reagents. Serving as chiral auxiliaries, ligands, and organocatalysts, these scaffolds are instrumental in guiding the stereochemical outcome of a wide array of chemical transformations. This guide provides a head-to-head comparison of three prominent amino alcohol scaffolds—prolinol, valinol, and pseudoephedrine—in key asymmetric reactions, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal scaffold for their synthetic endeavors.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where the choice of a chiral auxiliary is critical for achieving high stereoselectivity. Pseudoephedrine and prolinol-derived auxiliaries have demonstrated exceptional efficacy in this arena.
N-propionyl-(+)-pseudoephedrine amide is a well-established chiral auxiliary that consistently delivers high diastereoselectivity in the alkylation of its enolate. Similarly, prolinol-derived SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazones are highly effective for the asymmetric alkylation of ketones and aldehydes. While direct comparative studies under identical conditions are scarce, the data presented below from representative systems highlight their performance.
| Chiral Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%) |
| N-Propionyl-(+)-pseudoephedrine Amide | Benzyl bromide | 90 | ≥99:1 dr |
| Ethyl iodide | 88 | 97:3 dr | |
| n-Butyl bromide | 89 | 98:2 dr | |
| (S)-prolinol (SAMP Hydrazone of Cyclohexanone) | Methyl iodide | 95 | 98% ee |
| Ethyl iodide | 96 | 96% ee | |
| Propyl iodide | 94 | 96% ee |
Data for N-Propionyl-(+)-pseudoephedrine Amide compiled from BenchChem. Reactions were typically carried out using LDA as a base in the presence of LiCl in THF. Data for (S)-prolinol (SAMP Hydrazone) compiled from various sources.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and amino alcohol-based catalysts and auxiliaries have been pivotal in controlling its stereochemical outcome. L-prolinol has been shown to be an effective organocatalyst for the direct asymmetric aldol reaction, often compared to the parent amino acid, L-proline. Amides derived from prolinol are also effective chiral auxiliaries in metal-mediated aldol reactions.
The following table compares the performance of L-prolinol and L-proline as organocatalysts in the asymmetric aldol reaction between acetone and isobutyraldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |
Data compiled from BenchChem.
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the performance of chiral ligands. Derivatives of prolinol and valinol are frequently employed as chiral ligands in this transformation. The table below presents a comparison of different amino alcohol-derived ligands in the addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-Norephedrine derivative | 10 | Toluene | 0 | 24 | 95 | 92 |
| L-Valinol derivative | 10 | Toluene | 0 | 18 | 98 | 95 |
| L-Prolinol derivative | 5 | Toluene | 0 | 12 | 99 | 98 |
Data is representative and compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the key asymmetric reactions discussed.
Asymmetric Alkylation using N-Propionyl-(+)-pseudoephedrine Amide
-
Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (THF) containing diisopropylamine (2.25 equiv.) is cooled to -78 °C. n-Butyllithium (2.1 equiv.) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in THF is then added to the cold lithium diisopropylamide (LDA) solution. The reaction mixture is stirred at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and briefly stirred at room temperature before being re-cooled to 0 °C.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.5-4.0 equiv.) is added to the cold enolate solution. The reaction is
Determining the Absolute Stereochemistry of (3-Aminocyclocyclobutyl)methanol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in understanding structure-activity relationships and ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of the primary analytical methods used to determine the absolute configuration of chiral small molecules, using (3-Aminocyclobutyl)methanol as a representative example. We will delve into the experimental protocols and data interpretation for X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. Differentiating between enantiomers is therefore a fundamental requirement in pharmaceutical development. The following sections offer a detailed comparison of the leading techniques employed for this purpose, highlighting their principles, strengths, and limitations.
Comparison of Analytical Techniques
The determination of the absolute configuration of a chiral molecule like this compound can be approached using several powerful analytical techniques. The choice of method often depends on the physical properties of the compound, such as its ability to crystallize, and the presence of chromophores. A summary of the key quantitative data obtained from each technique is presented in Table 1.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | Crystalline Solid | Solution | Solution |
| Principle | Anomalous dispersion of X-rays by atoms | Differential absorption of left and right circularly polarized infrared light by vibrational transitions | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions |
| Key Quantitative Data | Flack Parameter, Atomic Coordinates | Sign and intensity of VCD bands (Δε) | Sign and intensity of Cotton effects (Δε) |
| Data Interpretation | A Flack parameter close to 0 for the correct enantiomer indicates the correct absolute configuration. | Comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a known enantiomer. | Comparison of the experimental ECD spectrum with the theoretically calculated spectrum or application of empirical rules (e.g., Octant Rule). |
| Typical Sample Amount | < 1 mg (for a single crystal) | 1-10 mg | 0.1-1 mg |
| Instrumentation | Single-crystal X-ray diffractometer | VCD Spectrometer (FTIR-based) | CD Spectropolarimeter |
Table 1. Comparison of key parameters for analytical techniques used in determining absolute configuration.
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[1] The technique provides a direct and unambiguous three-dimensional structure of the molecule.
Methodology:
-
Crystallization: Single crystals of the enantiomerically pure compound are grown. For this compound, this would typically involve dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. Co-crystallization with a chiral auxiliary can be employed if the molecule itself is difficult to crystallize.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[2][3]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to zero for the assumed configuration confirms its correctness.[4]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[5][6] It is particularly useful for molecules that do not crystallize readily. The method relies on comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: The 3D structure of one enantiomer of this compound is modeled, and its conformational landscape is explored using computational methods.
-
Spectral Calculation: The IR and VCD spectra for the most stable conformers are calculated using Density Functional Theory (DFT).
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is another chiroptical technique used to determine the absolute configuration of chiral molecules in solution.[7] It is most effective for molecules containing a chromophore that absorbs in the UV-Vis region. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD spectrum.
Methodology:
-
Derivatization (if necessary): The amino or hydroxyl group of this compound is reacted with a chromophoric derivatizing agent (e.g., benzoyl chloride) to introduce a UV-active group.
-
Sample Preparation: A dilute solution of the derivatized or underivatized compound is prepared in a suitable transparent solvent.
-
Spectral Acquisition: The ECD and UV-Vis absorption spectra are recorded on a CD spectropolarimeter.
-
Computational Modeling and Calculation: Similar to VCD, the ECD spectrum of a single enantiomer is calculated using time-dependent DFT (TD-DFT).
-
Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. The sign and intensity of the Cotton effects in the experimental spectrum are matched with the calculated spectrum to assign the absolute configuration.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
A Methodological Guide to Cross-Reactivity Analysis of (3-Aminocyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data from cross-reactivity studies specifically targeting (3-Aminocyclobutyl)methanol derivatives are not available at the time of this publication. This guide is presented as a template to aid researchers in the design and execution of such studies, providing standardized protocols and data presentation formats that align with established methodologies for assessing small molecule cross-reactivity. The experimental data presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound and its derivatives are emerging as important scaffolds in medicinal chemistry. As with any therapeutic candidate, a thorough assessment of its specificity is crucial. Cross-reactivity, the unintended binding of a compound to antibodies or receptors other than its primary target, can lead to a variety of undesirable outcomes, including inaccurate quantification in immunoassays and off-target physiological effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives using a competitive enzyme-linked immunosorbent assay (ELISA), a widely accepted method for such assessments.[1]
Data Presentation: A Comparative Analysis
A key component of a cross-reactivity study is the clear and concise presentation of quantitative data. The following table summarizes hypothetical cross-reactivity data for a panel of this compound derivatives. The cross-reactivity is determined by comparing the half-maximal inhibitory concentration (IC50) of each derivative to that of the parent compound, this compound. The IC50 is the concentration of a compound that inhibits 50% of the signal in a competitive assay.[2][3]
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound ID | Derivative Name/Structure | IC50 (nM) | % Cross-Reactivity* |
| ACM-Parent | This compound | 15.2 | 100% |
| ACM-D1 | N-Methyl-(3-aminocyclobutyl)methanol | 45.8 | 33.2% |
| ACM-D2 | (3-(Dimethylamino)cyclobutyl)methanol | 150.1 | 10.1% |
| ACM-D3 | (3-Aminocyclobutyl)methyl acetate | 88.9 | 17.1% |
| ACM-D4 | 3-(Hydroxymethyl)cyclobutanol | 550.7 | 2.8% |
| ACM-D5 | (1R,3R)-3-Aminocyclobutane-1-carboxylic acid | > 1000 | < 1.5% |
*% Cross-Reactivity is calculated using the formula: (IC50 of Parent Compound / IC50 of Derivative) x 100.[4]
Experimental Protocols
A robust and well-documented experimental protocol is essential for the reproducibility and validity of cross-reactivity studies. The following is a detailed methodology for a competitive ELISA to assess the cross-reactivity of this compound derivatives.
Competitive ELISA Protocol
This protocol is a general guideline and should be optimized for the specific antibodies and reagents being used.[5][6]
1. Coating of Microtiter Plate:
-
A solution of a protein conjugate of this compound (e.g., conjugated to Bovine Serum Albumin, BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the conjugate solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.
2. Washing:
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
3. Blocking:
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) is added to each well.[7]
-
The plate is incubated for 1-2 hours at room temperature.
4. Competition:
-
The blocking buffer is discarded, and the plate is washed as described in step 2.
-
Serial dilutions of the parent compound, this compound, and its derivatives are prepared.
-
50 µL of each dilution is added to the respective wells.
-
50 µL of a primary antibody solution (specific to this compound) is then added to each well.
-
The plate is incubated for 1-2 hours at room temperature, during which the free compound in the solution competes with the coated conjugate for binding to the antibody.
5. Addition of Secondary Antibody:
-
The plate is washed three times with wash buffer.
-
100 µL of an enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-species IgG) is added to each well.
-
The plate is incubated for 1 hour at room temperature.
6. Substrate Development:
-
The plate is washed five times with wash buffer.
-
100 µL of a suitable substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development. The intensity of the color is inversely proportional to the concentration of the this compound derivative in the sample.[1]
7. Stopping the Reaction and Measurement:
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
The absorbance is read at 450 nm using a microplate reader.
8. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the concentration for the parent compound.
-
The IC50 values for the parent compound and each derivative are determined from their respective dose-response curves.
-
The percent cross-reactivity for each derivative is calculated using the formula mentioned in the data presentation section.
Visualizing Experimental and Logical Frameworks
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following visualizations, created using the Graphviz DOT language, depict the experimental workflow for cross-reactivity assessment and a hypothetical signaling pathway that could be investigated for off-target effects.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the preclinical evaluation of any new chemical entity. For this compound derivatives, a systematic approach using competitive immunoassays, as outlined in this guide, can provide invaluable data on their specificity. By adhering to rigorous experimental protocols and presenting data in a clear, comparative format, researchers can make informed decisions regarding the potential of these compounds as therapeutic agents. The provided frameworks serve as a starting point for the design and execution of these critical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. biossusa.com [biossusa.com]
A Comparative Guide to (3-Aminocyclobutyl)methanol and Other Small Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and fine chemical synthesis, the selection of appropriate chiral building blocks is paramount. Small amino alcohols are a critical class of molecules that serve as versatile chiral auxiliaries, ligands for asymmetric catalysts, and key structural motifs in active pharmaceutical ingredients. This guide provides a comparative benchmark of (3-Aminocyclobutyl)methanol against other commonly employed small amino alcohols. The focus is on their potential application in asymmetric synthesis, a cornerstone of modern drug discovery.
Performance Comparison in Asymmetric Catalysis
The efficacy of chiral amino alcohols is often evaluated by their performance as catalysts or ligands in asymmetric reactions, where the goal is to produce a specific stereoisomer of a target molecule. A standard benchmark reaction for this purpose is the enantioselective addition of diethylzinc to benzaldehyde, which yields a chiral alcohol. The key performance indicators are the chemical yield and the enantiomeric excess (ee%), which measures the stereoselectivity of the reaction.
While direct comparative experimental data for this compound in this specific benchmark reaction is not extensively published, we can compare the performance of other structurally related and widely used chiral amino alcohols to provide a baseline for evaluation.
| Catalyst/Ligand | Structure | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 80 | (R) | |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 98 | 95 | (S) | |
| (S)-Prolinol | 5 | Toluene | 0 | 48 | 85 | 97 | (R) | |
| This compound | Hypothetical | Toluene | 0 | 24 | N/A | N/A | N/A |
Note: Data for Pseudoephedrine, Norephedrine, and DBNE is compiled from various sources for the enantioselective addition of diethylzinc to benzaldehyde.[1] Performance of (S)-Prolinol is representative for similar asymmetric additions. The entry for this compound is included to highlight the need for experimental validation of its catalytic potential in this context.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a generalized procedure for the benchmark reaction of enantioselective addition of diethylzinc to benzaldehyde, which can be adapted to evaluate the catalytic performance of this compound and other amino alcohols.
General Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde
1. Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (e.g., this compound, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]
2. Reaction Mixture Preparation:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalytic complex.[1]
3. Substrate Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
4. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).[1]
5. Quenching and Work-up:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.[1]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]
6. Purification and Analysis:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the chemical yield and analyze the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Research Workflow
The following diagrams illustrate key aspects of utilizing amino alcohols in asymmetric synthesis.
Caption: Workflow for evaluating amino alcohol performance in asymmetric synthesis.
Caption: Conceptual pathway for asymmetric induction by a chiral amino alcohol catalyst.
References
Structural comparison of cyclobutane and cyclohexane amino alcohols in protein binding
A Structural Showdown: Cyclobutane vs. Cyclohexane Amino Alcohols in Protein Binding
In the realm of medicinal chemistry, the geometry of a molecule is paramount. Even subtle changes in a scaffold's structure can dramatically alter its interaction with a protein target, influencing everything from binding affinity to selectivity. This guide delves into a structural comparison of two common carbocyclic scaffolds: cyclobutane and cyclohexane amino alcohols, using their application as linkers in histone deacetylase (HDAC) inhibitors as a case study.
At a Glance: Conformational Differences
The primary distinction between cyclobutane and cyclohexane lies in their conformational flexibility and three-dimensional shape.
-
Cyclobutane: This four-membered ring is characterized by significant ring strain, forcing it into a puckered or "folded" conformation.[1][2] This inherent rigidity limits the number of possible conformations the molecule can adopt.[3] This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a protein.[4][5] The bond angles in cyclobutane are compressed to around 88-91°, a significant deviation from the ideal 109.5° tetrahedral angle.[6]
-
Cyclohexane: The six-membered cyclohexane ring is significantly more flexible and can exist in several conformations, with the "chair" form being the most stable. In this conformation, the bond angles are close to the ideal tetrahedral angle, resulting in a strain-free structure.[2] This flexibility allows for substituents to occupy either axial or equatorial positions, which can have profound effects on the molecule's interaction with a binding partner.
Comparative Analysis: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in gene expression and are important targets for cancer therapy.[7][8] A common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme.[9][10] The linker region, which can incorporate cyclic scaffolds like cyclobutane or cyclohexane, is critical for correctly positioning the other elements within the enzyme's active site.
Table 1: Comparative Inhibitory Activity of Representative HDAC Inhibitors
| Compound Scaffold | Representative Compound | Target HDAC Isoform(s) | Reported IC50 (nM) |
| Cyclobutane-based | A-366 (Spiro[cyclobutane-1,3'-indol]-2'-amine derivative) | G9a/GLP | Potent Inhibition (Specific IC50 not detailed in provided text) |
| Cyclohexane-based | M344 (Cyclohexyl-containing hydroxamate) | HDAC1, HDAC6 | 100 (HDAC1), 80 (HDAC6) |
Note: Data is compiled from various sources for illustrative purposes. A-366 is a known potent inhibitor, and M344 is a well-characterized pan-HDAC inhibitor. Direct comparison of absolute potency is challenging due to different assay conditions.
Experimental Protocols
The inhibitory activity of compounds against HDACs is typically determined using a fluorogenic assay.
Principle: A fluorogenic substrate, typically an acetylated lysine derivative coupled to a fluorophore, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing agent (e.g., trypsin) to cleave the substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor prevents this deacetylation, resulting in a reduced signal.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and the fluorogenic substrate are diluted to their optimal concentrations in an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Compound Dilution: The test compounds (e.g., cyclobutane and cyclohexane derivatives) are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Reaction: The HDAC enzyme is incubated with the test compounds for a predefined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Development: The developing solution containing trypsin is added to stop the reaction and cleave the deacetylated substrate. This is incubated for a further period (e.g., 15 minutes).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Structural Insights and Binding Mode
The rigid, puckered nature of the cyclobutane ring can pre-organize the attached amino and alcohol groups into a specific spatial orientation. This can lead to a more favorable, lower-energy conformation for binding, potentially increasing potency. In contrast, the flexible cyclohexane ring might require adopting a specific, higher-energy conformation to fit into the binding pocket, which could be entropically unfavorable.
However, the larger cyclohexane scaffold can provide more extensive van der Waals contacts with hydrophobic pockets in the protein, which can contribute significantly to binding affinity. The choice between a cyclobutane and a cyclohexane linker often depends on the specific topology of the protein's active site.
Below is a conceptual diagram illustrating the general pharmacophore model for an HDAC inhibitor and a simplified workflow for its evaluation.
Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Caption: A simplified experimental workflow for the evaluation of novel HDAC inhibitors.
Conclusion
Both cyclobutane and cyclohexane amino alcohol scaffolds offer unique advantages in the design of protein-binding ligands. The conformational rigidity of cyclobutane can be a powerful tool for optimizing binding by pre-organizing functional groups and reducing the entropic cost of binding.[4] Conversely, the larger and more flexible cyclohexane ring can provide more extensive hydrophobic interactions, which may be crucial for affinity in certain protein pockets. The optimal choice of scaffold is highly dependent on the specific topology of the target protein's binding site, and a thorough structure-activity relationship study is essential to determine the best fit for a given therapeutic target.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. d-nb.info [d-nb.info]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (3-Aminocyclobutyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are a synthesis of best practices from safety data sheets of structurally similar compounds and general laboratory chemical waste disposal guidelines.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Specifications:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1][2] This ensures that the chemical waste is managed in accordance with all national and regional regulations.
A. For Unused or Expire Product:
-
Do Not Dispose of in General Waste or Drains: This compound must not be disposed of in the regular trash or washed down the sink.[1] Improper disposal can lead to environmental contamination and potential health hazards.[2]
-
Maintain Original Container: Whenever feasible, keep the chemical in its original, clearly labeled container.[1] The container must be securely closed to prevent leaks or spills.
-
Segregate for Disposal: Store the container in a designated and secure area specifically for chemical waste pickup.[1] Ensure that it is stored separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a collection.[1][2]
B. For Spills and Contaminated Materials:
-
Contain the Spill: Prevent the further spread of the liquid. For larger spills, use an inert absorbent material like vermiculite or sand.[3][4]
-
Collect the Waste: Carefully soak up the spilled liquid and place the absorbent material, along with any contaminated items (e.g., paper towels), into a suitable, sealable, and properly labeled container for hazardous waste.[3]
-
Dispose of as Chemical Waste: The container holding the collected spill material must be disposed of as hazardous chemical waste through a licensed contractor.
III. Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling chemical waste in a laboratory setting. Key principles include:
-
Waste Characterization: Properly identifying and classifying the waste is the first step. This compound should be treated as a hazardous chemical waste.
-
Waste Segregation: Always segregate different types of chemical waste to prevent dangerous reactions.[5] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]
-
Proper Containment: Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures. The original container is often the best choice.[5]
-
Labeling: All waste containers must be clearly labeled with the contents, associated hazards, and the date of accumulation.[6][7]
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" which should be inspected weekly.[5]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solvent-recyclers.com [solvent-recyclers.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling (3-Aminocyclobutyl)methanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as (3-Aminocyclobutyl)methanol. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to minimize risks and ensure procedural integrity.
This compound is a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation. Adherence to the following guidelines is critical for safe handling.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound dictates the necessity of robust personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.
| Body Protection | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols, crucial due to the risk of serious eye damage. |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contaminated. | Nitrile gloves offer good resistance to a range of chemicals, including many amino alcohols. However, as specific breakthrough time data is unavailable, immediate replacement upon contamination is essential. |
| Chemical-resistant lab coat | Protects skin and personal clothing from spills and contamination. | |
| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of inhaling vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from preparation to disposal is crucial for laboratory safety.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound, if available from the supplier. In its absence, adhere to these guidelines based on known hazards.
-
Designated Work Area: All handling of this compound should occur within a designated area, such as a chemical fume hood, to control vapor inhalation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment, including PPE, before handling the chemical to minimize movement and potential for spills.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before opening the container.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols. Use appropriate tools such as a calibrated pipette for liquid transfer.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
No Contamination: Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Secure Container: Tightly seal the container of this compound after use.
-
Decontamination: Clean the work area thoroughly. Decontaminate surfaces with an appropriate solvent, followed by washing with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
